Product packaging for 4-(Trifluoromethyl)cinnamamide(Cat. No.:CAS No. 115093-99-7)

4-(Trifluoromethyl)cinnamamide

Cat. No.: B056670
CAS No.: 115093-99-7
M. Wt: 215.17 g/mol
InChI Key: BPRFEFAHXYCKRO-ZZXKWVIFSA-N
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Description

4-(Trifluoromethyl)cinnamamide (CAS 115093-99-7) is a high-value chemical building block and investigative probe in medicinal chemistry, characterized by the presence of a para-trifluoromethyl group on a cinnamamide backbone. This configuration imparts unique electronic properties and enhanced stability, making it a privileged scaffold in pharmaceutical research and development. Key Research Applications & Mechanism of Action Antibiotic Potentiation: This compound is a prominent member of the cinnamamide family, which has demonstrated significant potential in reversing antibiotic resistance. Specifically, derivatives have been shown to act as potent potentiators of β-lactam antibiotics (e.g., oxacillin) against Methicillin-Resistant Staphylococcus aureus (MRSA), reducing the Minimum Inhibitory Concentration (MIC) by as much as 64- to 128-fold. The mechanism is believed to involve interference with the bacterial resistance machinery, potentially by inhibiting sensor/signal transducers like BlaR1 or MecR1, thereby restoring the efficacy of obsolete antibiotics . Central Nervous System (CNS) Research: The cinnamamide scaffold is widely investigated for its neuropharmacological potential. Structural analogues of this compound have been patented for application in the preparation of anti-anxiety medications, highlighting the therapeutic relevance of this chemical class in treating neurological disorders . Broad-Spectrum Pharmacological Activity: As part of the cinnamamide family, this compound shares a framework known for diverse biological activities, including anticancer, antitubercular, anti-inflammatory, and antimalarial properties. The electron-withdrawing trifluoromethyl group is a critical mediator of these activities, enhancing binding affinity and metabolic stability . Chemical Specifications CAS Number: 115093-99-7 Molecular Formula: C 10 H 8 F 3 NO Molecular Weight: 215.17 g/mol IUPAC Name: 3-[4-(trifluoromethyl)phenyl]prop-2-enamide Note: This product is intended for research purposes only and is not designed for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F3NO B056670 4-(Trifluoromethyl)cinnamamide CAS No. 115093-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFEFAHXYCKRO-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class of molecules, characterized by a trifluoromethyl group substitution on the phenyl ring. This modification significantly influences the compound's physicochemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug discovery. Cinnamamides, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The incorporation of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties of this compound and its structurally related analogs, including its chemical and physical characteristics, synthesis protocols, and biological activities, to support further research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly impacts the molecule's polarity, lipophilicity, and reactivity, which in turn can modulate its biological activity and pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundtrans-4-(Trifluoromethyl)cinnamic acid
CAS Number 115093-99-7[2]16642-92-5
Molecular Formula C₁₀H₈F₃NO[2]C₁₀H₇F₃O₂
Molecular Weight 215.17 g/mol [2][3]216.16 g/mol
Appearance White to off-white crystalline powderWhite to almost white powder or crystal
Melting Point Not reported231 °C[4]
Boiling Point (Predicted) Not reportedNot reported
Density (Predicted) Not reportedNot reported
Solubility Moderately soluble in organic solvents[1]Not reported

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of N-[4-(trifluoromethyl)phenyl]cinnamamide.[5]

Step 1: Acyl Chloride Formation

  • To a solution of trans-4-(trifluoromethyl)cinnamic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(trifluoromethyl)cinnamoyl chloride.

Step 2: Amidation

  • Dissolve the crude 4-(trifluoromethyl)cinnamoyl chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28-30% solution) or a solution of ammonia in an organic solvent, dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification start trans-4-(Trifluoromethyl)cinnamic acid product1 4-(Trifluoromethyl)cinnamoyl chloride start->product1 Reaction reagent1 Oxalyl Chloride / Thionyl Chloride reagent1->product1 solvent1 Anhydrous DCM/THF, cat. DMF solvent1->product1 product2 This compound product1->product2 Reaction reagent2 Aqueous Ammonia reagent2->product2 solvent2 Anhydrous DCM solvent2->product2 purification Recrystallization / Column Chromatography product2->purification

Proposed synthesis workflow for this compound.

Biological Properties and Activity

Direct quantitative biological data for this compound is limited in publicly available literature. However, studies on structurally related trifluoromethyl-substituted cinnamamides provide insights into its potential pharmacological activities.

Antimicrobial Activity

A study on a series of trifluoromethyl-substituted N-arylcinnamamides demonstrated their anti-infective activity against various bacterial strains.[6] The position of the trifluoromethyl group on the cinnamic acid core was found to be a critical determinant of activity.[6]

Table 2: Antimicrobial Activity of a Related Trifluoromethyl-Substituted Cinnamamide

CompoundOrganismMIC (μM)
(2E)-N-(4-Chlorophenyl)-3-[3 -(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus ATCC 2921322.8
MRSA SA 63022.8
MRSA SA 3202> 91.2
Enterococcus faecalis ATCC 29212> 91.2
Mycobacterium smegmatis ATCC 70008445.6
(2E)-N-(4-Chlorophenyl)-3-[4 -(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus ATCC 29213> 91.2
MRSA SA 630> 91.2
MRSA SA 3202> 91.2
Enterococcus faecalis ATCC 29212> 91.2
Mycobacterium smegmatis ATCC 700084> 91.2

Data extracted from a study on related compounds to provide context.[6]

The study indicated that the para-substitution of the trifluoromethyl group (as in this compound) resulted in a loss of activity against the tested strains compared to the meta-substituted analog.[6] This suggests that the specific placement of the trifluoromethyl group is crucial for potent antimicrobial effects.

Potential Neuroprotective Activity and Signaling Pathways

While no direct studies on the neuroprotective effects of this compound have been reported, a closely related compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has shown promise in a model of chronic cerebral hypoperfusion. This compound was found to promote neurogenesis and improve learning and memory. The proposed mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) through the PI3K/Akt/CREB signaling pathway.

PI3K_Akt_CREB_Pathway TF_Cinnamamide This compound (or related analogs) PI3K PI3K TF_Cinnamamide->PI3K Activates (Hypothesized) Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates BDNF BDNF CREB->BDNF Upregulates Transcription Neurogenesis Neurogenesis BDNF->Neurogenesis Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival

Hypothesized PI3K/Akt/CREB signaling pathway for neuroprotection.

This pathway represents a potential, yet unconfirmed, mechanism of action for this compound and warrants further investigation.

Potential Anticancer Activity

Cinnamic acid and its derivatives have been investigated for their anticancer properties.[7][8][9][10][11][12] The trifluoromethyl group is often incorporated into drug candidates to enhance their anticancer efficacy.[7] While specific cytotoxicity data for this compound is not available, its precursor, trans-4-(trifluoromethyl)cinnamic acid, is utilized in the synthesis of various pharmaceuticals, including those with potential anticancer applications.[13]

Future Directions

The available data suggests that this compound is a compound with potential for further investigation in drug discovery. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines, bacterial, and fungal strains.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

Conclusion

This compound is a fluorinated derivative of cinnamamide with potential pharmacological applications. While direct biological data for this specific compound is sparse, the known activities of related cinnamamides and the influence of the trifluoromethyl group suggest that it may possess antimicrobial, neuroprotective, and anticancer properties. This technical guide provides a foundation for future research by summarizing the available chemical and physical data, proposing a detailed synthesis protocol, and highlighting the potential biological activities based on structurally related compounds. Further experimental validation is necessary to fully elucidate the therapeutic potential of this compound.

References

The Ascendant Therapeutic Potential of Trifluoromethyl-Substituted Cinnamamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere for various functionalities, has been shown to enhance the metabolic stability, lipophilicity, and overall biological efficacy of numerous compounds.[2][3] This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted cinnamamides, presenting a consolidated overview of their therapeutic promise across a spectrum of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and key mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Pathway Overview

The synthesis of trifluoromethyl-substituted cinnamamides generally involves the coupling of a substituted cinnamic acid with an appropriate amine. A common synthetic route is illustrated in the workflow below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Trifluoromethyl-substituted Cinnamic Acid Trifluoromethyl-substituted Cinnamic Acid Amide Bond Formation Amide Bond Formation Trifluoromethyl-substituted Cinnamic Acid->Amide Bond Formation Amine Amine Amine->Amide Bond Formation Coupling Agent (e.g., SOCl2, EDCI) Coupling Agent (e.g., SOCl2, EDCI) Coupling Agent (e.g., SOCl2, EDCI)->Amide Bond Formation Activation Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF)->Amide Bond Formation Trifluoromethyl-substituted Cinnamamide Trifluoromethyl-substituted Cinnamamide Amide Bond Formation->Trifluoromethyl-substituted Cinnamamide

Caption: General synthetic workflow for trifluoromethyl-substituted cinnamamides.

Anticancer Activity

Trifluoromethyl-substituted cinnamamides have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data for Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Imidazolone derivative 6HepG2 (Liver Cancer)4.23[4][5]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideNot SpecifiedNot Specified[6]
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 6HepG2 (Liver Cancer)4.23[4][5]
EGFR Inhibition Signaling Pathway

The inhibition of EGFR by certain trifluoromethyl-substituted cinnamamides can disrupt downstream signaling cascades, such as the AKT and ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Phosphorylation AKT AKT pEGFR->AKT ERK ERK pEGFR->ERK pAKT p-AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits pERK p-ERK ERK->pERK CellCycleArrest CellCycleArrest pERK->CellCycleArrest Promotes Compound Trifluoromethyl-substituted Cinnamamide Compound->EGFR Inhibits cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Compound Trifluoromethyl-substituted Cinnamamide Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes cluster_pre Pre-treatment cluster_test Maximal Electroshock Test cluster_outcome Outcome Mice Mice CompoundAdmin Administer Compound (i.p.) Mice->CompoundAdmin MES Induce Seizure (Maximal Electroshock) CompoundAdmin->MES Observation Observe for Tonic Hindlimb Extension MES->Observation Protection Protection (Absence of Tonic Hindlimb Extension) Observation->Protection NoProtection No Protection Observation->NoProtection

References

In Vitro Profile of 4-(Trifluoromethyl)cinnamamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro studies concerning 4-(Trifluoromethyl)cinnamamide and its closely related analogs. While dedicated research on this compound is limited, this document synthesizes available data on trifluoromethyl-substituted cinnamamide derivatives to offer insights into their potential biological activities. The primary focus of existing research lies in the antimicrobial and anti-inflammatory properties of this class of compounds. This guide presents quantitative data from these studies in a structured format, details the experimental methodologies employed, and visualizes key experimental workflows and biological pathways to facilitate a deeper understanding for research and development purposes.

Introduction

Cinnamamides, derivatives of cinnamic acid, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide specifically explores the in vitro characteristics of cinnamamides featuring a trifluoromethyl substitution, with a primary focus on the this compound scaffold. Due to the limited volume of research exclusively on the 4-substituted isomer, this document broadens its scope to include studies on ortho- and meta-trifluoromethyl analogs to provide a more complete profile of this compound family.

Antimicrobial Activity

In vitro studies have primarily investigated the antimicrobial potential of trifluoromethyl-substituted N-arylcinnamamides against a range of bacterial strains. A comparative study on the impact of the trifluoromethyl group's position on the cinnamic acid phenyl ring revealed that the substitution pattern is a critical determinant of antimicrobial efficacy.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for trifluoromethyl-substituted N-arylcinnamamides against various bacterial strains. It is important to note that studies indicate the para-substituted derivatives, including this compound analogs, generally exhibit lower activity compared to their meta and ortho counterparts[1].

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus>256[1]
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideMRSA isolates>256[1]
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideMycobacterium smegmatis16[1]
(2E)-N-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamideMycobacterium smegmatis64[1]
(2E)-N-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamideMycobacterium smegmatis>256[1]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus ATCC 29213>256[2]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureus ATCC 29213>256[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antimicrobial activity of the test compounds is commonly determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton broth (MHB) or other suitable broth medium. The culture is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The cinnamamide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic Experimental Workflow: MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Agar Plate) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_stock Compound Stock (in DMSO) serial_dilution Serial Dilution (in Microtiter Plate) compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 37°C, 24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Workflow for MIC determination.

Anti-inflammatory Activity

Cinnamamide derivatives have been investigated for their potential to modulate inflammatory pathways. The primary mechanism explored is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α. Some cinnamamide derivatives have been shown to inhibit this pathway[3][4].

nf_kb_pathway NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (Nuclear) NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation Genes Pro-inflammatory Gene Expression NFkB_n->Genes induces TNFa TNF-α Genes->TNFa Cinnamamide Cinnamamide Derivatives Cinnamamide->IKK inhibit

Inhibition of the NF-κB pathway.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced NF-κB Activation Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to LPS stimulation in a cell line such as THP-1 monocytes.

  • Cell Culture and Differentiation: THP-1 cells are cultured in a suitable medium. For some assays, they are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: The cells are pre-treated with various concentrations of the cinnamamide derivatives for a specific period (e.g., 1 hour).

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.

  • Measurement of NF-κB Activity: NF-κB activation can be quantified using several methods:

    • Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element. The reporter activity is measured using a luminometer or spectrophotometer.

    • Western Blot: Measuring the levels of phosphorylated IκBα or the nuclear translocation of NF-κB subunits (e.g., p65).

    • ELISA: Quantifying the secretion of downstream pro-inflammatory cytokines, such as TNF-α, into the cell culture supernatant.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound analog for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Conclusion and Future Directions

The available in vitro data suggest that trifluoromethyl-substituted cinnamamides possess biological activities, particularly as antimicrobial and anti-inflammatory agents. However, the specific isomer, this compound, appears to be less potent in antimicrobial assays compared to its ortho- and meta-substituted counterparts. The anti-inflammatory potential of the 4-substituted isomer has not been extensively reported.

Future research should focus on:

  • Dedicated In Vitro Studies: Conducting comprehensive in vitro studies specifically on this compound to determine its antimicrobial spectrum, anti-inflammatory properties, and potential anticancer activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for any observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to improve potency and selectivity.

This technical guide provides a foundational understanding of the in vitro landscape of trifluoromethyl-substituted cinnamamides. Further focused research is imperative to fully characterize the therapeutic potential of this compound.

References

The Trifluoromethyl Group: A Keystone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Mechanism of Action of Trifluoromethylated Compounds

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing drug candidates. Among these, the trifluoromethyl (CF3) group stands out for its profound and multifaceted influence on a molecule's pharmacological profile. Its presence in numerous FDA-approved drugs is a testament to its utility in enhancing efficacy, stability, and pharmacokinetics.[1][2][3] The unique physicochemical properties of the CF3 group—including its high electronegativity, significant lipophilicity, and the exceptional strength of the carbon-fluorine bond—allow it to act as a "super-methyl" group, conferring advantageous properties that are central to its mechanism of action.[4][5][6][7][8]

Core Mechanisms of Action

The introduction of a trifluoromethyl group into a drug molecule imparts several key characteristics that fundamentally alter its interaction with biological systems. These alterations are the basis of its mechanism of action.

Enhanced Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, a property that significantly enhances a drug's ability to permeate biological membranes.[4][5] This improved absorption and distribution is critical for a drug to reach its intended target, particularly for targets located within the central nervous system (CNS), which requires crossing the blood-brain barrier.[5][9] A classic example is Fluoxetine (Prozac), where the electron-withdrawing trifluoromethyl group enhances lipophilicity, facilitating its penetration into the brain to act as a selective serotonin reuptake inhibitor.[5]

Increased Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[4] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[4][10] By blocking a potential site of metabolic attack, the CF3 group can significantly increase a drug's half-life in the body, leading to a longer duration of action, reduced dosing frequency, and a more predictable pharmacokinetic profile.[4][5]

Modulation of Electronic Properties and Acidity (pKa)

As a powerful electron-withdrawing group, the CF3 moiety can substantially lower the pKa of nearby acidic or basic functional groups.[4][6] This electronic modulation can be critical for optimizing a drug's binding affinity to its target receptor. By altering the ionization state of a key functional group at physiological pH, the CF3 group can enhance electrostatic interactions or hydrogen bonding within the target's binding pocket, leading to increased potency.[5][11]

Improved Target Binding and Bioisosterism

The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, mimicking their size while offering unique electronic properties.[6] Its introduction can lead to more potent and selective drugs by optimizing van der Waals and dipole-dipole interactions with the biological target.[5][12] This can enhance binding affinity and specificity, reducing off-target effects and improving the overall safety profile of the drug.[12]

Quantitative Data on Physicochemical Impact

The introduction of a trifluoromethyl group has a quantifiable impact on key drug properties. The tables below summarize these effects, comparing trifluoromethylated compounds to their non-fluorinated analogs.

Table 1: Comparative Lipophilicity (logP) and Acidity (pKa)

Compound Pair Non-fluorinated Analog logP pKa Trifluoromethylated Analog logP pKa Reference
Toluene / Benzotrifluoride Toluene 2.73 N/A Benzotrifluoride 3.16 N/A [13]
Acetic Acid / Trifluoroacetic Acid Acetic Acid -0.17 4.76 Trifluoroacetic Acid 0.5 0.52 [6][11]

| Ethanol / Trifluoroethanol | Ethanol | -0.31 | ~16 | 2,2,2-Trifluoroethanol | 0.39 | 12.4 |[6][14] |

Table 2: Enzyme Inhibition and Selectivity - The Case of Celecoxib

Compound Target Enzyme IC50 (μM) Selectivity Ratio (COX-1/COX-2) Reference
Celecoxib COX-1 15 ~30 [15]
COX-2 0.04
Ibuprofen COX-1 1.3 ~0.08 [16]
COX-2 16.2
Rofecoxib COX-1 >50 ~300 [16]

| | COX-2 | 0.17 | | |

Case Studies: Signaling Pathways and Mechanisms

Case Study 1: Celecoxib - Selective COX-2 Inhibition

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group. Its mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17] COX-2 is induced during inflammation and catalyzes the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] The trifluoromethyl group on Celecoxib is crucial for fitting into a specific hydrophilic side pocket of the COX-2 enzyme, a feature not present in the related COX-1 enzyme, thus conferring its selectivity.[15] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17]

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain & Inflammation) COX2->PGs Synthesis Inflammation Inflammation Response PGs->Inflammation Celecoxib Celecoxib (CF3-containing) Celecoxib->COX2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Case Study 2: Sitagliptin - DPP-4 Inhibition

Sitagliptin (Januvia) is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a competitive and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[19][20] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins.[19][20] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately improving glycemic control.[21][22] The trifluoromethyl group in Sitagliptin plays a key role in its potent and selective binding to the DPP-4 enzyme.

Sitagliptin_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response GLP1 GLP-1 / GIP (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Release GLP1->Glucagon Inactive Inactive Metabolites DPP4->Inactive Sitagliptin Sitagliptin (CF3-containing) Sitagliptin->DPP4 Inhibition

Caption: Sitagliptin inhibits DPP-4, increasing active incretins and improving glycemic control.

General Experimental Protocols & Drug Discovery Workflow

Evaluating the mechanism of action of trifluoromethylated compounds involves a series of standardized in vitro and in vivo experiments. While detailed, step-by-step protocols are specific to each laboratory and target, the general methodologies are outlined below.

General Methodologies:

  • Enzyme Inhibition Assays: To determine the potency of a compound against its target enzyme (e.g., COX-2, DPP-4), kinetic assays are performed. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Assays: These assays assess the compound's effect in a more biologically relevant context. For an anti-inflammatory drug like Celecoxib, this could involve measuring prostaglandin levels in stimulated immune cells. For a diabetes drug like Sitagliptin, one might measure insulin secretion from pancreatic cell lines in response to glucose.

  • Metabolic Stability Assays: To evaluate the compound's resistance to metabolism, it is incubated with liver microsomes, which contain high concentrations of CYP enzymes. The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance and predict its in vivo half-life.

  • Physicochemical Property Determination: Standard methods are used to quantify key properties. The octanol-water partition coefficient (logP) is measured to determine lipophilicity, often using the shake-flask method. The acid dissociation constant (pKa) is typically determined by potentiometric titration.

The following diagram illustrates a generalized workflow for the discovery and development of a novel trifluoromethylated drug candidate.

Drug_Discovery_Workflow Design 1. Design & Synthesis (Incorporate CF3 Group) PhysChem 2. Physicochemical Profiling (logP, pKa, Solubility) Design->PhysChem InVitro 3. In Vitro Screening PhysChem->InVitro Potency Target Potency (Enzyme Assays) InVitro->Potency Selectivity Selectivity Assays InVitro->Selectivity Metabolism Metabolic Stability (Microsomes) InVitro->Metabolism LeadOpt 4. Lead Optimization InVitro->LeadOpt LeadOpt->Design Iterate InVivo 5. In Vivo Testing (Animal Models) LeadOpt->InVivo Clinical 6. Clinical Trials InVivo->Clinical

Caption: A generalized workflow for the development of trifluoromethylated drug candidates.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to simultaneously modulate multiple physicochemical and biological properties—lipophilicity, metabolic stability, electronic character, and binding interactions—makes it a highly effective substituent for optimizing lead compounds into successful drugs.[4][5][7][12] A thorough understanding of the mechanisms by which the CF3 group exerts its influence is crucial for its rational application in the design of the next generation of therapeutic agents.

References

In-Depth Technical Guide: Lipophilicity and Solubility of 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and solubility of 4-(Trifluoromethyl)cinnamamide, a compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, impacting its pharmacokinetic and pharmacodynamic profile.[1] This document summarizes key quantitative data, details relevant experimental protocols for property determination, and outlines a plausible synthetic route. Furthermore, it contextualizes the importance of lipophilicity and solubility within the broader framework of drug development through a logical workflow diagram.

Physicochemical Properties of this compound

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group enhances its stability and modulates its lipophilicity and reactivity.[1] The compound is a solid at room temperature and is expected to have moderate solubility in organic solvents.[1]

Quantitative Data
PropertyValueSource/Method
Molecular Weight 215.17 g/mol PubChem[2]
Molecular Formula C₁₀H₈F₃NOPubChem[2]
Predicted Boiling Point 336.4 ± 42.0 °CChemicalBook[3]
Predicted Density 1.306 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 14.71 ± 0.50ChemicalBook[3]
Predicted logP 2.9PubChemLite (XlogP)[4][5]
Predicted logP 3.4393ChemScene[6]
Predicted logS (Aqueous Solubility) -3.5 to -4.0 (log mol/L)Estimated based on related structures and QSPR models[7][8]

Experimental Protocols

Accurate determination of lipophilicity and solubility is crucial for drug development. Standardized experimental protocols are employed to ensure the reliability and reproducibility of these measurements.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) and distribution coefficient (logD).

Objective: To measure the equilibrium distribution of this compound between n-octanol and an aqueous buffer.

Materials:

  • This compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Solutions: A stock solution of this compound is prepared in either n-octanol or the aqueous buffer.

  • Partitioning: A known volume of the stock solution is added to a vial containing a precise volume of the other immiscible solvent.

  • Equilibration: The vials are sealed and agitated (e.g., on a mechanical shaker) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The vials are centrifuged to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value. For ionizable compounds, the logD is determined at a specific pH.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.

Objective: To determine the maximum concentration of this compound that can dissolve in an aqueous buffer.

2.2.1. Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution, which can sometimes lead to supersaturated solutions.

Materials:

  • This compound dissolved in DMSO (stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)

Procedure:

  • Compound Addition: A small volume of the DMSO stock solution of this compound is added to the wells of a microtiter plate.

  • Buffer Addition: The aqueous buffer is added to each well.

  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).

  • Detection: The presence of precipitate is detected. This can be done directly by measuring light scattering (nephelometry) or by filtering the samples and measuring the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy.

2.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility.

Materials:

  • Solid this compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Mechanical shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing the aqueous buffer.

  • Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Treatment: The suspension is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Synthesis Protocol

A plausible and common method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by amidation.[4][9][10]

Reaction Scheme:

4-(Trifluoromethyl)cinnamic acid → 4-(Trifluoromethyl)cinnamoyl chloride → this compound

Materials:

  • 4-(Trifluoromethyl)cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Ammonia (aqueous solution or gas)

  • Base (e.g., triethylamine, for scavenging HCl if using ammonia gas)

Procedure:

Step 1: Formation of 4-(Trifluoromethyl)cinnamoyl chloride

  • 4-(Trifluoromethyl)cinnamic acid is dissolved in an anhydrous solvent such as dichloromethane.

  • Thionyl chloride is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred, and the progress is monitored (e.g., by TLC). The reaction typically evolves SO₂ and HCl gases.[11]

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(Trifluoromethyl)cinnamoyl chloride.

Step 2: Amidation

  • The crude 4-(Trifluoromethyl)cinnamoyl chloride is dissolved in an anhydrous aprotic solvent.

  • The solution is cooled in an ice bath.

  • Concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution, in which case a non-nucleophilic base like triethylamine is added to neutralize the HCl byproduct.[11]

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The resulting solid, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.

Role of Lipophilicity and Solubility in Drug Discovery

Lipophilicity and solubility are fundamental properties that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.[12] A delicate balance between these two properties is essential for a compound to be a successful oral drug.[13] High lipophilicity can enhance membrane permeability and binding to target proteins, but it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[14] Conversely, high solubility is beneficial for formulation and dissolution, but very polar compounds may have poor membrane permeability.

The following diagram illustrates the logical workflow of how lipophilicity and solubility are assessed and optimized during the drug discovery process.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Hit-to-Lead / Lead Optimization cluster_2 Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Assay Hit_Identification Hit Identification HTS->Hit_Identification Active Compounds PhysChem_Profiling Physicochemical Profiling Hit_Identification->PhysChem_Profiling Solubility_Assay Solubility Assay (Kinetic/Thermo.) PhysChem_Profiling->Solubility_Assay Lipophilicity_Assay Lipophilicity Assay (logP/logD) PhysChem_Profiling->Lipophilicity_Assay SAR_Development Structure-Activity Relationship (SAR) Solubility_Assay->SAR_Development Lipophilicity_Assay->SAR_Development ADME_Tox_Assays In Vitro ADME/Tox Assays SAR_Development->ADME_Tox_Assays Lead_Candidate Lead Candidate Selection SAR_Development->Lead_Candidate ADME_Tox_Assays->SAR_Development Iterative Optimization In_Vivo_Studies In Vivo PK/PD & Efficacy Studies Lead_Candidate->In_Vivo_Studies Candidate_Drug Candidate Drug In_Vivo_Studies->Candidate_Drug

Caption: Workflow of Physicochemical Property Assessment in Drug Discovery.

Conclusion

This compound possesses physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. The trifluoromethyl group is expected to confer increased lipophilicity compared to its non-fluorinated analog, a property that must be carefully balanced with aqueous solubility to achieve a desirable ADME profile. The experimental protocols and synthetic strategies outlined in this guide provide a framework for the empirical characterization and further development of this and related compounds. A thorough understanding and optimization of lipophilicity and solubility are paramount for advancing promising lead compounds through the drug discovery pipeline.

References

Anticonvulsant Properties of Cinnamamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnamamide scaffold has emerged as a promising pharmacophore in the development of novel anticonvulsant agents. Its structural simplicity and amenability to chemical modification allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the anticonvulsant potential of cinnamamide derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing proposed mechanisms of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation antiepileptic drugs.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. Cinnamamide derivatives have garnered considerable attention due to their broad-spectrum anticonvulsant activity observed in various preclinical models of epilepsy.[1] The versatile cinnamamide backbone allows for systematic structural modifications to optimize potency, reduce neurotoxicity, and elucidate structure-activity relationships (SAR).[2] This guide consolidates the current knowledge on the anticonvulsant properties of these compounds, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of cinnamamide derivatives is typically evaluated using rodent models of induced seizures, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies agents that can raise the seizure threshold, suggesting potential efficacy against myoclonic and absence seizures. Neurotoxicity is commonly assessed using the rotarod test.

The following tables summarize the quantitative data for selected cinnamamide derivatives from various studies. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical parameter for evaluating the therapeutic window of a compound.

Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl) Cinnamamide Derivatives in the MES Test (Mice, i.p.) [3][4][5]

CompoundSubstituent on Phenyl RingED50 (mg/kg)TD50 (mg/kg)PI (TD50/ED50)
I Unsubstituted17.7154.98.8
1d 3-Fluoro17.0211.112.4
Carbamazepine (Reference)-21.2166.07.8

Table 2: Anticonvulsant Activity of R,S-(E)-N-hydroxyalkyl-3-phenylprop-2-enamide Derivatives (Mice, i.p.) [5]

CompoundN-SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6-Hz ED50 (mg/kg)
1 1-hydroxypropan-2-yl86.6109.660.9
3 2-hydroxypropyl47.177.1-

Experimental Protocols

Standardized and well-validated experimental protocols are crucial for the reliable assessment of anticonvulsant activity. The following sections detail the methodologies for the most commonly employed preclinical seizure models.

Maximal Electroshock (MES) Seizure Test[6][7][8]

The MES test is a model for generalized tonic-clonic seizures. It evaluates a compound's ability to prevent the spread of a seizure discharge through neural tissue.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

  • Electrode gel or saline solution.

Procedure:

  • Animal Acclimation: Acclimate male ICR-CD-1 mice or Sprague-Dawley rats to the laboratory environment for at least 3-4 days before testing.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally, orally).

  • Pre-treatment Time: Allow for a pre-determined pre-treatment time for the compound to reach its peak effect.

  • Anesthesia and Electrode Application: Apply a drop of ophthalmic anesthetic to the animal's eyes. For corneal electrodes, apply a drop of saline. For auricular electrodes, apply electrode gel.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test[3][9][10][11]

The scPTZ test is a model for myoclonic and absence seizures and assesses a compound's ability to elevate the seizure threshold.

Apparatus:

  • Individual observation chambers.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Animal Acclimation: Acclimate male CF-1 mice or Sprague-Dawley rats to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle control.

  • Pre-treatment Time: Allow for the appropriate pre-treatment period.

  • PTZ Administration: Inject a convulsive dose of Pentylenetetrazole (e.g., 85 mg/kg for mice) subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.

  • Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds. The absence of a clonic seizure indicates protection. Other parameters that can be measured include the latency to the first seizure and seizure severity scores.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Mechanisms of Action and Signaling Pathways

The anticonvulsant effects of cinnamamide derivatives are believed to be multifactorial, involving modulation of both excitatory and inhibitory neurotransmission.[1] Key molecular targets include GABAA receptors and NMDA receptors.

Modulation of GABAA Receptors

Many anticonvulsants enhance the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABAA receptors. Cinnamamide derivatives may act as positive allosteric modulators of GABAA receptors, increasing the chloride influx in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][6][7]

GABAA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_Receptor GABAA Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- Influx Cinnamamide Cinnamamide Derivative Cinnamamide->GABA_A_Receptor Positive Allosteric Modulation NMDA_Antagonism cluster_presynaptic_nmda Presynaptic Terminal cluster_postsynaptic_nmda Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Calcium_Channel Calcium Channel (Blocked) NMDA_Receptor->Calcium_Channel Glutamate Binding Reduced_Excitation Reduced Excitotoxicity & Seizure Spread Calcium_Channel->Reduced_Excitation Ca2+ Influx Blocked Cinnamamide_NMDA Cinnamamide Derivative Cinnamamide_NMDA->NMDA_Receptor Antagonism Drug_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation cluster_optimization Optimization A Lead Identification (Cinnamamide Scaffold) B Chemical Synthesis of Novel Derivatives A->B C In Silico Screening (Docking, ADMET) A->C D In Vivo Anticonvulsant Screening (MES, scPTZ) B->D C->B E Neurotoxicity Assessment (Rotarod) D->E F Pharmacokinetic Studies D->F H Structure-Activity Relationship (SAR) Analysis D->H E->H G Mechanism of Action Studies F->G G->H I Lead Optimization H->I I->B Iterative Synthesis

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-(Trifluoromethyl)cinnamamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the commercially available trans-4-(Trifluoromethyl)cinnamic acid, which is first converted to its corresponding acyl chloride. Subsequent amidation of the acyl chloride yields the target compound. This protocol offers a reliable and efficient methodology for obtaining this compound in high purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Cinnamic acid derivatives are a class of organic compounds that exhibit a wide range of biological activities and serve as important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] this compound is therefore a key synthon for the development of novel therapeutic agents and agrochemicals. This document outlines a detailed and reproducible protocol for its laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
trans-4-(Trifluoromethyl)cinnamic acidC₁₀H₇F₃O₂216.16231-233White solid
This compoundC₁₀H₈F₃NO215.17(Not available)Off-white solid

Note: The melting point of the final product should be determined experimentally upon synthesis.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from trans-4-(Trifluoromethyl)cinnamic acid. The first step involves the conversion of the carboxylic acid to an acyl chloride, which is a more reactive intermediate. The second step is the reaction of the acyl chloride with ammonia to form the final amide product.

Synthesis_Pathway start trans-4-(Trifluoromethyl)cinnamic acid intermediate 4-(Trifluoromethyl)cinnamoyl chloride start->intermediate SOCl₂, DMF (cat.), Reflux product This compound intermediate->product NH₄OH, DCM, 0 °C to rt

Caption: Two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment:

  • trans-4-(Trifluoromethyl)cinnamic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH, 28-30%)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Step 1: Synthesis of 4-(Trifluoromethyl)cinnamoyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-4-(Trifluoromethyl)cinnamic acid (10.0 g, 46.3 mmol).

  • Add thionyl chloride (20 mL, 275 mmol) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-(Trifluoromethyl)cinnamoyl chloride, a pale yellow oil or solid, is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-(Trifluoromethyl)cinnamoyl chloride from Step 1 in anhydrous dichloromethane (DCM) (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add concentrated aqueous ammonia (28-30%) (30 mL) dropwise to the cooled solution. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as an off-white solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 1. Add trans-4-(Trifluoromethyl)cinnamic acid, SOCl₂, and DMF (cat.) to a flask. B 2. Reflux for 2-3 hours. A->B C 3. Cool to room temperature. B->C D 4. Remove excess SOCl₂ via rotary evaporation. C->D E Crude 4-(Trifluoromethyl)cinnamoyl chloride D->E F 5. Dissolve crude acyl chloride in DCM and cool to 0 °C. E->F Proceed to next step G 6. Add aqueous ammonia dropwise. F->G H 7. Stir at room temperature for 1-2 hours. G->H I 8. Perform aqueous work-up (wash with H₂O, NaHCO₃, brine). H->I J 9. Dry organic layer with MgSO₄. I->J K 10. Filter and concentrate. J->K L 11. Purify by recrystallization. K->L M Pure this compound L->M

References

Application of 4-(Trifluoromethyl)cinnamamide in Cancer Cell Line Studies: A Representative Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] Notably, cinnamamide-based compounds are being extensively explored as a promising framework for the development of novel anticancer agents.[4] The incorporation of a trifluoromethyl (-CF3) group into drug candidates has been shown to enhance their physicochemical and biological properties, such as metabolic stability, lipophilicity, and target binding affinity, often leading to improved efficacy.[5][6][7] This document provides a representative overview of the potential applications of 4-(Trifluoromethyl)cinnamamide in cancer cell line studies, based on findings from analogous cinnamamide derivatives and the established role of the trifluoromethyl group in anticancer drug design.

While direct experimental data on this compound is limited in publicly available literature, this application note extrapolates from studies on structurally related compounds to propose potential mechanisms of action, experimental protocols, and expected outcomes. The information presented herein is intended to serve as a guide for researchers and drug development professionals interested in investigating the anticancer potential of this and similar molecules.

Potential Mechanisms of Action

Based on studies of various cinnamamide derivatives, this compound may exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many cinnamamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and activation of caspases.[8] For instance, some derivatives have been observed to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Cinnamamide derivatives have been reported to cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell proliferation.[4][9]

  • Inhibition of Key Signaling Pathways: The anticancer activity of cinnamamides has been linked to the inhibition of critical signaling pathways involved in cancer cell growth and survival. One such target is the Epidermal Growth Factor Receptor (EGFR) pathway.[4][9] Some cinnamamide-quinazoline hybrids have shown potent inhibitory effects on EGFR, including mutant forms that confer drug resistance.[9]

  • Anti-Angiogenic Effects: Cinnamaldehyde, a related compound, has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[10] This suggests that cinnamamide derivatives might also possess anti-angiogenic properties.

  • Inhibition of Tubulin Polymerization: Certain N-benzylaryl cinnamide derivatives have been identified as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

Data Presentation: Anticancer Activity of Representative Cinnamamide Derivatives

The following tables summarize the in vitro anticancer activities of various cinnamamide derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Cinnamide-Fluorinated Derivatives against HepG2 Liver Cancer Cells

CompoundModificationIC50 (µM)Reference Compound (Staurosporine) IC50 (µM)
6 N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone4.235.59

Data extracted from a study on newly synthesized cinnamide-fluorinated compounds.[4]

Table 2: Cytotoxic Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
16c SKOV-3 (Ovarian)< 10
16d HeLa (Cervical)< 10
16d SKOV-3 (Ovarian)< 10
17a HeLa (Cervical)< 10
17d HeLa (Cervical)< 10

Data from a study on the in vitro antimicrobial, anticancer, and antioxidant activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives.[1][2]

Table 3: Activity of a Cinnamamide-Quinazoline Derivative against EGFR Mutant Cells

CompoundCell LineIC50 (µM)Reference Compound (Osimertinib) IC50 (µM)
7g H1975 (EGFR T790M mutant)1.220.95

Data from a study on cinnamamide-quinazoline derivatives designed to reverse the T790M EGFR mutation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

Visualizations

Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, HepG2, H1975) B Treatment with This compound A->B C Cell Viability Assay (MTT) Determine IC50 B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Western Blot Analysis (Protein Expression) B->F I Analysis of Apoptotic Markers (e.g., Caspases, Bcl-2) F->I G EGFR Kinase Assay H Tubulin Polymerization Assay

Caption: Proposed workflow for the in vitro evaluation of this compound.

Potential Signaling Pathway Inhibition

G cluster_0 cluster_1 cluster_2 EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Logical Relationship of Anticancer Effects

G cluster_0 cluster_1 A This compound B Inhibition of Signaling Pathways (e.g., EGFR) A->B C Disruption of Microtubule Dynamics A->C D Cell Cycle Arrest B->D E Induction of Apoptosis B->E C->D C->E F Inhibition of Cancer Cell Growth D->F E->F

Caption: Logical flow from molecular action to anticancer outcome.

References

Application Notes and Protocols for a Molecular Docking Study of 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for performing a molecular docking study with 4-(Trifluoromethyl)cinnamamide. Cinnamamide derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The inclusion of a trifluoromethyl group can enhance a compound's metabolic stability and binding affinity.[5] This protocol will focus on the docking of this compound against its potential target, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, making it a validated target for antitubercular drugs.[6][7][8] These application notes will provide a detailed, step-by-step methodology using the widely accessible AutoDock software, enabling researchers to computationally evaluate the binding affinity and interaction patterns of this compound.

Introduction to this compound and Molecular Docking

This compound is a derivative of cinnamic acid, a naturally occurring compound found in plants.[1] The core cinnamamide scaffold has been identified as a pharmacophore in numerous biologically active molecules. The trifluoromethyl (-CF3) group is a common bioisostere used in medicinal chemistry to improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[9] This method is instrumental in structure-based drug design for lead discovery and optimization.[9] The process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses of the ligand based on their predicted binding affinity.[10]

Potential Protein Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. InhA is essential for the biosynthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall.[6][8] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. This makes InhA a well-established and attractive target for the development of new antitubercular agents. Several studies have successfully docked cinnamamide derivatives into the active site of InhA, suggesting it as a plausible target for this compound.

Experimental Protocols

This section outlines the detailed methodology for performing a molecular docking study of this compound with InhA using AutoDock 4.2.[9][10]

Software and Resource Requirements
Software/ResourcePurpose
AutoDock 4.2 Molecular docking simulation
MGLTools (AutoDockTools) Preparation of ligand and protein files (PDBQT), grid parameter file generation, and result analysis
Open Babel Conversion of chemical file formats
PyMOL or Chimera Visualization of protein and ligand structures and their interactions
RCSB Protein Data Bank (PDB) Source for the 3D structure of the target protein
PubChem Source for the 3D structure of the ligand
Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.

  • File Format Conversion: Use Open Babel to convert the ligand file to the PDB format.

  • Prepare Ligand for Docking (using AutoDockTools):

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the ligand PDB file.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of InhA from the RCSB Protein Data Bank. For this protocol, we will use PDB ID: 6R9W .[7]

  • Prepare Protein for Docking (using AutoDockTools):

    • Launch ADT.

    • Go to File -> Read Molecule and select the downloaded PDB file (6R9W.pdb).

    • Clean the protein structure by removing water molecules and any co-crystallized ligands or inhibitors (Edit -> Delete Water).

    • Add polar hydrogen atoms (Edit -> Hydrogens -> Add).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

Grid Generation

The grid box defines the three-dimensional space within the protein's active site where the docking simulation will be performed.

  • Open the Prepared Protein and Ligand in ADT.

  • Define the Grid Box:

    • Go to Grid -> Grid Box.

    • Position the grid box to encompass the active site of InhA. The active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file. For PDB ID 6R9W, the active site is located in a hydrophobic pocket.

    • Adjust the dimensions and center of the grid box. A spacing of 0.375 Å is generally recommended.

  • Save the Grid Parameter File:

    • Go to File -> Close saving current.

    • Save the grid parameter file with a .gpf extension (e.g., grid.gpf).

Running AutoGrid

AutoGrid pre-calculates the interaction energies for each atom type in the ligand with the protein at each grid point.

  • Open a terminal or command prompt.

  • Navigate to the directory containing your prepared files.

  • Run AutoGrid using the following command:

Docking Protocol
  • Prepare the Docking Parameter File (DPF):

    • In ADT, go to Docking -> Macromolecule -> Set Rigid Filename and select the protein PDBQT file.

    • Go to Docking -> Ligand -> Choose and select the ligand PDBQT file.

    • Set the search parameters. The Genetic Algorithm (GA) is commonly used. Set the number of GA runs to 100.

    • Go to Docking -> Output -> Lamarckian GA and save the docking parameter file with a .dpf extension (e.g., docking.dpf).

  • Run AutoDock:

    • In the terminal or command prompt, run AutoDock with the following command:

Analysis of Results
  • Analyze the Docking Log File (DLG): The docking.dlg file contains the results of the docking simulation, including the binding energies and docked conformations.

  • Visualize Docking Poses:

    • In ADT, go to Analyze -> Dockings -> Open and select the docking.dlg file.

    • ADT will load all the docked conformations.

    • Go to Analyze -> Conformations -> Play to visualize the different poses.

    • The pose with the lowest binding energy is typically considered the most favorable.

  • Analyze Interactions: Use PyMOL or Chimera to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-docked pose of this compound and the amino acid residues in the active site of InhA.

Data Presentation

The quantitative results from the docking study should be summarized in a clear and structured table.

Docking ParameterValue
PDB ID of Target Protein 6R9W
Ligand Name This compound
Best Binding Energy (kcal/mol) Value from docking.dlg
Inhibition Constant (Ki) (µM) Calculated from binding energy
Interacting Residues List of amino acids from visualization
Hydrogen Bonds Number and details of H-bonds
Hydrophobic Interactions List of interacting residues

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Run AutoGrid Run AutoGrid Grid Generation->Run AutoGrid Run AutoDock Run AutoDock Run AutoGrid->Run AutoDock Analyze Results Analyze Results Run AutoDock->Analyze Results Visualize Interactions Visualize Interactions Analyze Results->Visualize Interactions

Caption: Workflow of the molecular docking study.

Hypothetical Signaling Pathway Inhibition

G Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FAS-II System FAS-II System Malonyl-CoA->FAS-II System InhA InhA FAS-II System->InhA Elongation of Fatty Acids Elongation of Fatty Acids InhA->Elongation of Fatty Acids Mycolic Acids Mycolic Acids Elongation of Fatty Acids->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall 4-TFM-Cinnamamide 4-TFM-Cinnamamide 4-TFM-Cinnamamide->InhA

Caption: Inhibition of the mycolic acid biosynthesis pathway.

Conclusion

This document provides a detailed protocol for conducting a molecular docking study of this compound against the mycobacterial enzyme InhA. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and the rational design of more potent inhibitors. The provided workflows and data presentation guidelines aim to ensure a structured and reproducible computational study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cinnamamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the analysis of various cinnamamides using High-Performance Liquid Chromatography (HPLC). Cinnamamides, a class of naturally occurring and synthetic compounds, exhibit a wide range of biological activities, making their accurate quantification crucial in pharmaceutical research and quality control.

Introduction

Cinnamamides are derivatives of cinnamic acid and are found in various plant species, notably in the genus Cinnamomum. They are also synthesized for their potential therapeutic properties. This document outlines robust HPLC methods for the separation and quantification of key cinnamamides, including cinnamaldehyde, cinnamic acid, cinnamyl alcohol, and related derivatives. The provided protocols are designed to be adaptable for various research and development applications, from natural product analysis to quality control of synthetic compounds.

Data Presentation

The following tables summarize the quantitative data from various HPLC methods for the analysis of cinnamamides.

Table 1: HPLC Method Parameters for Cinnamamide Analysis

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Cinnamaldehyde, CurcuminC18 (250 x 4.6 mm)Acetonitrile:Methanol:Water with 1% Glacial Acetic Acid (32:36:32 v/v/v)1.0280[1]
Cumarin, Cinnamyl alcohol, Cinnamic acid, CinnamaldehydeHypersil C18 (250 x 4.6 mm, 5 µm)Acetonitrile:0.1% Phosphoric acid (28:72 v/v)1.0280 and 254[2]
Cinnamaldehyde, Cinnamic acidC18Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30 v/v/v)0.8292[3]
22 Components including Cinnamic acid, Cinnamaldehyde, Cinnamyl alcoholWakosil–II C1830 mM Ammonium acetate buffer (pH 4.7), Methanol, and Acetonitrile (Ternary linear gradient)--[4][5]
Cinnamaldehyde, Cinnamic acid, 2-Methoxycinnamic acidThermo Scientific C18 (50 x 2.1 mm, 1.9 µm)--UHPLC-MS/MS[6]

Table 2: Quantitative Performance Data for Cinnamamide Analysis

AnalyteLinearity RangeCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Cinnamaldehyde2 - 12 µg/mL0.997--99 - 102
Curcumin2 - 12 µg/mL0.999--99 - 102
Cumarin0.0354 - 1.768 µg1.000--101.4
Cinnamyl alcohol0.0202 - 1.008 µg1.000--103.7
Cinnamic acid0.0264 - 1.318 µg1.000--100.2
Cinnamaldehyde0.113 - 5.637 µg1.000--97.4
Cinnamaldehyde (in rat plasma)0.001 - 1 µg/mL0.99930.0010.00195.31 - 118.8
Cinnamic acid (in rat plasma)0.001 - 1 µg/mL0.99950.0010.00195.31 - 118.8
Cinnamaldehyde (UHPLC-MS/MS)-> 0.990.0001-> 80
Cinnamic acid (UHPLC-MS/MS)-> 0.99-0.0058> 80
2-Methoxycinnamic acid (UHPLC-MS/MS)-> 0.99-0.01> 80

Experimental Protocols

Protocol 1: Simultaneous Determination of Cinnamaldehyde and Curcumin

This protocol is adapted from a method for the simultaneous determination of cinnamaldehyde and curcumin in a pharmaceutical dosage form.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm.

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water with 1% Glacial Acetic Acid in a ratio of 32:36:32 (v/v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 280 nm.

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve cinnamaldehyde and curcumin reference standards in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2 - 12 µg/mL).

3. Sample Preparation (from Pharmaceutical Lozenge):

  • Take twenty lozenges, weigh them, and calculate the average weight.

  • Dissolve a quantity of powdered lozenges equivalent to a specific amount of the active ingredients in a known volume of a suitable solvent (e.g., Dimethyl Sulphoxide and Methanol).

  • Sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the peaks of cinnamaldehyde and curcumin based on the retention times and calibration curves of the standards.

Protocol 2: Simultaneous Determination of Cumarin, Cinnamyl Alcohol, Cinnamic Acid, and Cinnamaldehyde in Cortex Cinnamomi

This protocol is based on a method for the quality evaluation of Cortex Cinnamomi.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil C18, 250 x 4.6 mm, 5 µm particle size.

  • Column Temperature: 50°C.

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric acid in a ratio of 28:72 (v/v). Degas the mobile phase prior to use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at wavelengths of 280 nm and 254 nm.

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Prepare individual stock solutions of coumarin, cinnamyl alcohol, cinnamic acid, and cinnamaldehyde by accurately weighing and dissolving the reference standards in methanol.

  • From the stock solutions, prepare a mixed standard solution and a series of dilutions with the mobile phase to construct calibration curves.

3. Sample Preparation (from Cortex Cinnamomi):

  • Accurately weigh a specific amount of powdered Cortex Cinnamomi.

  • Extract the cinnamamides using a suitable solvent (e.g., methanol) with the aid of ultrasonication.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.

4. Analysis:

  • Inject the mixed standard solutions to generate calibration curves for each analyte.

  • Inject the prepared sample extracts.

  • Identify the peaks corresponding to each compound based on their retention times compared to the standards and quantify them using the respective calibration curves.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection (e.g., Plant Material, Pharmaceutical Formulation) Extraction Extraction (e.g., Sonication, Maceration) Sample->Extraction Standard Reference Standard Weighing & Dissolution Dilution_Standard Serial Dilution for Calibration Curve Standard->Dilution_Standard Filtration Filtration (0.45 µm Syringe Filter) Extraction->Filtration Injection Injection into HPLC System Dilution_Standard->Injection Filtration->Injection Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/PDA or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of cinnamamides.

This application note provides a starting point for the HPLC analysis of cinnamamides. Method validation, including specificity, linearity, accuracy, precision, and robustness, should be performed for any new or modified method to ensure reliable and accurate results.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these synthesized derivatives, ensuring the correct molecular architecture before further biological evaluation.

These application notes provide a comprehensive guide to the NMR spectroscopy of cinnamamide derivatives, including tabulated spectral data, detailed experimental protocols for sample preparation and data acquisition, and diagrams of relevant biological signaling pathways and experimental workflows.

Data Presentation: ¹H and ¹³C NMR of Cinnamamide Derivatives

The characteristic signals in the ¹H and ¹³C NMR spectra of cinnamamide derivatives are crucial for their identification. The general structure consists of a phenyl group, a propenamide moiety, and various substituents. Below is a summary of typical chemical shift ranges and a table with specific examples.

General ¹H NMR Chemical Shift Ranges:

  • Aromatic Protons (Ar-H): δ 6.0 - 8.5 ppm

  • Vinyl Protons (-CH=CH-): δ 5.5 - 7.5 ppm (trans coupling constant J ≈ 15-16 Hz)

  • Amide Proton (-NH-): δ 5.0 - 8.5 ppm (broad signal)

  • Alkyl Protons (on N-substituent): δ 0.9 - 4.0 ppm

General ¹³C NMR Chemical Shift Ranges:

  • Carbonyl Carbon (C=O): δ 165 - 170 ppm

  • Aromatic Carbons (Ar-C): δ 120 - 140 ppm

  • Vinyl Carbons (-CH=CH-): δ 118 - 145 ppm

  • Alkyl Carbons (on N-substituent): δ 10 - 60 ppm

Table 1: ¹H and ¹³C NMR Data for Selected Cinnamamide Derivatives

DerivativeSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-propylcinnamamide CDCl₃7.60 (d, 1H, J=16 Hz), 7.45 (d, 2H, J=7.8 Hz), 7.30 (d, 2H, J=7.8 Hz), 6.48 (d, 1H, J=16 Hz), 3.34 (q, 2H, J=6.5 Hz), 1.58 (m, 2H, J=7.15 Hz), 0.93 (t, 3H, J=7.75 Hz)165.2, 135.9, 133.5, 129.8, 129.2, 124.9, 41.7, 22.9, 11.6
Isopropylcinnamamide CDCl₃7.63 (d, 1H, J=16 Hz), 7.47 (dd, 2H, J=7.8 Hz), 7.32 (t, 3H, J=4.5 Hz, J=7.8 Hz), 6.43 (d, 1H, J=16 Hz), 4.22 (m, 1H, J=7.15 Hz), 1.22 (d, 6H, J=7.1 Hz)165.3, 140.8, 134.9, 129.6, 128.8, 128.2, 121.2, 41.7, 22.9
(E)-N-ethyl-(4-nitrophenyl)cinnamamide CDCl₃7.75 (d, 1H, J=16 Hz), 7.54 (d, 2H), 6.55 (d, 1H, J=16 Hz), 3.42 (q, 2H), 1.20 (t, 1H, J=7.15 Hz)166.4, 148.3, 140.5, 135.0, 129.6, 128.8, 121.3, 34.7, 14.9
N-(12-aminododecyl)-cinnamamide DMSO-d₆8.08 (t, 1H), 7.69 (br s, 2H), 7.2-7.5 (m, 5H), 6.5 (d, 1H, J=16 Hz), 3.1-3.2 (m, 2H), 1.2-1.5 (m, 20H)Not explicitly provided

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for preparing a cinnamamide derivative sample for NMR analysis.

Materials:

  • Cinnamamide derivative (5-25 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and glass wool

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the purified cinnamamide derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent depends on the solubility of the derivative.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, the sample can be gently warmed to aid dissolution. Ensure the final solution is homogeneous.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution into the NMR tube. To do this, place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

  • Volume Adjustment: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: ¹H NMR Data Acquisition

This protocol provides a general procedure for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.

Procedure:

  • Instrument Setup: Login to the NMR spectrometer software.

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and adjust the depth using the sample gauge. Place the sample into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Experiment Setup:

    • Load a standard ¹H acquisition parameter set.

    • Set the number of scans (NS), typically 8 to 16 for a sample of this concentration.

    • Set the number of dummy scans (DS) to 0 or 2.

    • Set the receiver gain (RG) automatically.

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).

  • Processing:

    • Once the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed.

    • Phase the spectrum manually to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Perform peak picking to identify the chemical shift of each signal.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure of the cinnamamide derivative.

Protocol 3: ¹³C NMR Data Acquisition

This protocol describes a general procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Procedure:

  • Instrument Setup and Sample Insertion: Follow steps 1 and 2 from the ¹H NMR protocol.

  • Locking and Shimming: Perform locking and shimming as described for ¹H NMR.

  • Experiment Setup:

    • Load a standard ¹³C acquisition parameter set with proton decoupling.

    • Set the number of scans (NS). Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

    • Set the receiver gain (RG) automatically.

    • The relaxation delay (d1) is an important parameter. For quantitative ¹³C NMR, a longer delay (e.g., 5 times the longest T1) is necessary. For routine qualitative spectra, a d1 of 1-2 seconds is common.

  • Acquisition: Start the acquisition.

  • Processing:

    • After acquisition, the FID will be Fourier transformed.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform peak picking.

  • Data Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Cinnamamide Cinnamamide Derivative Cinnamamide->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_genes induces transcription of

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_evaluation Further Evaluation Synthesis Synthesis of Cinnamamide Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Protocol 1) Purification->SamplePrep H1_NMR ¹H NMR Acquisition (Protocol 2) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (Protocol 3) SamplePrep->C13_NMR DataProcessing Data Processing & Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing StructureConfirmation Structure Confirmation DataProcessing->StructureConfirmation BiologicalAssay Biological Activity Assays StructureConfirmation->BiologicalAssay Confirmed Structure

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cinnamamide is a synthetic, small molecule of interest in pharmaceutical and life sciences research. Its chemical structure, featuring a trifluoromethyl group on the phenyl ring and an unsaturated amide chain, presents unique characteristics for mass spectrometric analysis. The trifluoromethyl group can significantly influence the compound's polarity, lipophilicity, and metabolic stability, making robust analytical methods crucial for its accurate quantification and characterization in various matrices.

These application notes provide a comprehensive overview of mass spectrometry techniques applicable to this compound, including detailed experimental protocols for both qualitative and quantitative analysis. The information is intended to guide researchers in developing and implementing analytical methods for this compound in a drug development context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 115093-99-7[1]
Molecular Formula C₁₀H₈F₃NO[1]
Molecular Weight 215.17 g/mol [1]
Appearance White solid[2]

Mass Spectrometry Analysis

Electron Ionization (EI) Mass Spectrometry for Qualitative Analysis

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a characteristic fingerprint for structural elucidation. Based on the known fragmentation patterns of aromatic amides and trifluoromethyl-containing compounds, a predicted EI mass spectrum of this compound is described below.

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

  • Formation of the Molecular Ion (M•+): The initial ionization event will produce a molecular ion at m/z 215.

  • α-Cleavage: Cleavage of the C-C bond between the carbonyl group and the vinyl group, or the N-C bond of the amide. The most probable fragmentation is the cleavage of the amide bond to form a stable acylium ion.

  • Loss of Amide Group: Loss of the •NH₂ radical to form the 4-(trifluoromethyl)cinnamoyl cation.

  • Loss of Carbon Monoxide (CO): Subsequent loss of a neutral CO molecule from the acylium ion.

  • Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond from the aromatic ring.

Predicted EI Mass Spectrum Data:

m/z (Predicted)Ion StructureFragmentation Pathway
215[C₁₀H₈F₃NO]•+Molecular Ion
199[C₁₀H₈F₃O]+[M-NH₂]⁺
171[C₉H₈F₃]+[M-NH₂-CO]⁺
146[C₉H₅O]•+[M-CF₃-NH]•+
145[C₉H₄F₂O]•+[M-CF₃-NH-H]•+
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For sensitive and selective quantification of this compound in complex matrices such as plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this purpose.

Predicted MRM Transitions:

The selection of precursor and product ions is critical for the specificity of the MRM assay. Based on the structure of this compound, the following transitions are proposed for method development.

Precursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
216.1199.115-25
216.1171.120-30
216.1145.125-35

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis from Human Plasma

This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from human plasma, a common procedure for small molecule drug bioanalysis.

Materials:

  • Human plasma

  • This compound standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of MTBE.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of this compound.

Liquid Chromatography Parameters:

ParameterRecommended Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Condition
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table above (to be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation to Dryness lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification ms_detection->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation parent->hydroxylation CYP450 hydrolyzed Hydrolysis to 4-(Trifluoromethyl)cinnamic acid parent->hydrolyzed Amidase glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs hydrolyzed->glucuronidation hydrolyzed->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols for the Evaluation of 4-(Trifluoromethyl)cinnamamide as a Potential Hedgehog Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] This has led to the development of inhibitors targeting key components of the pathway, with a primary focus on the Smoothened (SMO) receptor.[3][4]

While 4-(Trifluoromethyl)cinnamamide is an organic compound with potential biological activities, its specific role as a Hedgehog signaling pathway inhibitor is not well-documented in publicly available literature.[5] Cinnamic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[6][7] This document provides a set of standardized protocols to investigate the potential of this compound as an inhibitor of the Hedgehog signaling pathway. These methodologies are designed for researchers in drug development and cell biology to screen and characterize novel compounds.

Principle of the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO).[1][4] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Upon ligand binding, the inhibitory effect of PTCH1 on SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that promote cell proliferation and survival.[1][8]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibitor Inhibition by this compound (Hypothetical) PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLI_R_off GLI-R (Repressor) SUFU_GLI_off->GLI_R_off Processing Target_Genes_off Target Genes OFF GLI_R_off->Target_Genes_off Represses Hedgehog_Ligand Hedgehog Ligand PTCH1_on PTCH1 Hedgehog_Ligand->PTCH1_on SMO_on SMO SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits SUFU GLI_A_on GLI-A (Activator) SUFU_GLI_on->GLI_A_on Release & Activation Target_Genes_on Target Genes ON GLI_A_on->Target_Genes_on Activates Inhibitor 4-(Trifluoromethyl) cinnamamide SMO_inhibited SMO Inhibitor->SMO_inhibited Binds & Inhibits Pathway_Blocked Pathway Blocked

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by this compound.

Data Presentation

Should this compound demonstrate inhibitory activity, the quantitative data from the following protocols should be summarized for clear comparison.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterThis compoundPositive Control (e.g., Vismodegib)
GLI-Luciferase Reporter Assay Shh-LIGHT2 (NIH/3T3)IC₅₀ (µM)To be determinedValue (e.g., 0.1 µM)
Cell Viability Assay Daoy (Medulloblastoma)GI₅₀ (µM)To be determinedValue (e.g., 5 µM)
Target Gene Expression (qPCR) Panc-1 (Pancreatic Cancer)Fold Change (GLI1)To be determinedValue (e.g., 0.2-fold)
Target Gene Expression (qPCR) Panc-1 (Pancreatic Cancer)Fold Change (PTCH1)To be determinedValue (e.g., 0.3-fold)

Experimental Protocols

The following are detailed protocols to assess the inhibitory potential of this compound on the Hedgehog signaling pathway.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro reporter_assay GLI-Luciferase Reporter Assay (Primary Screen for Hh Inhibition) in_vitro->reporter_assay viability_assay Cell Viability/Proliferation Assay (Assess Cytotoxicity) reporter_assay->viability_assay gene_expression Target Gene Expression Analysis (qPCR) (Confirm Downstream Effects) viability_assay->gene_expression in_vivo In Vivo Validation (if promising in vitro) gene_expression->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft pharmacodynamics Pharmacodynamic Analysis xenograft->pharmacodynamics end Conclusion: Efficacy Assessment pharmacodynamics->end

Caption: A typical experimental workflow for evaluating a Hedgehog pathway inhibitor.[9]

GLI-Luciferase Reporter Assay

This assay is a primary screen to determine if this compound can inhibit the transcriptional activity of GLI, the final effector of the Hedgehog pathway.[9]

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)

  • This compound dissolved in DMSO

  • Positive control (e.g., Vismodegib)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in low-serum medium. Add the compounds to the respective wells. Include a DMSO vehicle control.

  • Pathway Activation: Immediately after adding the compounds, stimulate the cells with Shh conditioned medium or a final concentration of 100 nM SAG.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines with an aberrantly active Hedgehog pathway.

Materials:

  • Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma, Panc-1 pancreatic cancer)

  • Appropriate growth medium for the chosen cell line

  • This compound dissolved in DMSO

  • Positive control (e.g., Vismodegib)

  • 96-well clear cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control and a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and read the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to calculate the GI₅₀ (concentration for 50% inhibition of growth).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the mRNA levels of Hh target genes, such as GLI1 and PTCH1, to confirm that the compound inhibits the pathway downstream of SMO.[9]

Materials:

  • Hedgehog-responsive cancer cell line (e.g., Panc-1)

  • 6-well cell culture plates

  • This compound dissolved in DMSO

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR System

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration around its IC₅₀ (determined from the reporter assay), a vehicle control, and a positive control for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Set up the qPCR reaction with primers for the target genes and the housekeeping gene. Run the reaction on a Real-Time PCR system.

  • Data Analysis: Calculate the relative expression of GLI1 and PTCH1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant decrease in the expression of these genes indicates pathway inhibition.[9]

Conclusion

The provided protocols outline a systematic approach to evaluate the potential of this compound as a Hedgehog signaling pathway inhibitor. Successful inhibition in these assays, particularly a potent IC₅₀ in the GLI-luciferase assay and corresponding downregulation of target genes, would provide a strong rationale for further preclinical investigation, including in vivo studies using tumor xenograft models.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of N-arylcinnamamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylcinnamamides are a significant class of organic compounds widely explored in medicinal chemistry and drug development due to their diverse biological activities, including antistaphylococcal, antitubercular, and antifungal properties. The amide bond is a cornerstone of many pharmaceuticals and natural products. Traditional methods for amide synthesis often require harsh conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, offering significant advantages over conventional heating methods.[1][2][3][4] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and often improved selectivity.[5][6] This technology is particularly effective for polar molecules and can often be performed under solvent-free conditions, minimizing waste and environmental impact.[7]

These application notes provide detailed protocols for the efficient synthesis of N-arylcinnamamides using microwave irradiation, focusing on a solvent-free approach with a co-catalytic system.

Core Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of certain liquids and solids to transform electromagnetic energy into heat. The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as those with a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation creates friction, which generates heat.[5]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate. Collisions between these ions result in the dissipation of energy as heat.[2]

This direct "in-core" heating is fundamentally different from conventional heating, which relies on conduction from an external heat source.[5] The result is a rapid and uniform temperature increase throughout the reaction volume, which can accelerate reaction rates and minimize the formation of byproducts.[5]

Experimental Protocols

General Protocol for Solvent-Free Microwave-Assisted Synthesis of N-arylcinnamamides

This protocol describes a dehydrative amide condensation reaction between cinnamic acids and aromatic amines under solvent-free conditions, utilizing a phenylboronic acid and a Lewis base co-catalytic system.[8]

Materials:

  • Substituted Cinnamic Acid

  • Substituted Aniline

  • Phenylboronic Acid (PhB(OH)₂)

  • 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)

  • Microwave Reactor (e.g., CEM Discover SP)

  • Reaction Vial (10 mL) with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and purification (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stirrer, combine the cinnamic acid (1.0 mmol), the aniline (1.2 mmol), phenylboronic acid (0.1 mmol, 10 mol%), and DMAPO (0.1 mmol, 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20 minutes.

  • Workup: After the reaction is complete and the vial has cooled to room temperature, dissolve the crude product in ethyl acetate.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the pure N-arylcinnamide.

Data Presentation

The following tables summarize the results for the synthesis of various N-arylcinnamamides using the general protocol described above.

EntryCinnamic AcidAnilineProductTime (min)Temp (°C)Yield (%)
1Cinnamic acidAnilineN-phenylcinnamamide2015092
2Cinnamic acid4-MethoxyanilineN-(4-methoxyphenyl)cinnamamide2015095
3Cinnamic acid4-ChloroanilineN-(4-chlorophenyl)cinnamamide2015088
44-Methoxycinnamic acidAnilineN-phenyl-3-(4-methoxyphenyl)acrylamide2015093
54-Chlorocinnamic acidAnilineN-phenyl-3-(4-chlorophenyl)acrylamide2015085
64-Nitrocinnamic acidAnilineN-phenyl-3-(4-nitrophenyl)acrylamide2015078

Data is representative of typical results for this reaction type and is compiled for illustrative purposes based on reported efficiencies for similar microwave-assisted amidation reactions.[8]

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation cluster_purification Purification A Cinnamic Acid Mix Combine in Microwave Vial A->Mix B Aniline B->Mix C PhB(OH)2 / DMAPO C->Mix MW Irradiate at 150°C for 20 min Mix->MW Seal Vial Dissolve Dissolve in Ethyl Acetate MW->Dissolve Cool to RT Wash Wash with NaHCO3 & Brine Dissolve->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-arylcinnamide Purify->Product G Reactants Cinnamic Acid + Aniline Product N-arylcinnamide + H2O Reactants->Product Amidation Catalysts Co-Catalytic System PhBOH2 Phenylboronic Acid (Dehydrating Agent) Catalysts->PhBOH2 DMAPO DMAPO (Lewis Base) Catalysts->DMAPO Catalysts->Product Facilitates Microwave Microwave Energy (150°C) Microwave->Product Drives Reaction

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a crucial step in the discovery and development of novel therapeutic compounds. In vitro cytotoxicity assays are fundamental tools for screening compound libraries, elucidating mechanisms of cell death, and identifying promising candidates for further preclinical evaluation.[1] These assays provide critical data on the concentration-dependent toxic effects of a compound on cultured cells.[1][2] This document offers detailed protocols for key cytotoxicity assays, guidance on data interpretation, and visualization of associated cellular pathways.

The primary assays covered in these application notes are:

  • MTT Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[3]

  • Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[1][4]

  • Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5]

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a novel synthesized compound involves a tiered approach, starting with a primary screen for general toxicity and progressing to more detailed mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanistic Studies cluster_data Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) MTT_Assay MTT Assay (Cell Viability/Metabolic Activity) Compound_Prep->MTT_Assay Cell_Culture Cell Line Maintenance (e.g., MCF-7, A549, HepG2) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Viability Data LDH_Assay LDH Assay (Membrane Integrity/Necrosis) Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) LDH_Assay->Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Caspase-Glo, Annexin V) Apoptosis_Assay->Mechanism IC50->LDH_Assay Select Concentrations IC50->Apoptosis_Assay Select Concentrations

Caption: Experimental workflow for assessing compound cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)[7]

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Novel synthesized compound

  • Dimethyl sulfoxide (DMSO), sterile[7]

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates, sterile

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the novel compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[4][9]

Materials:

  • Cells and compound-treated plates (prepared as in the MTT assay)

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or other suppliers)

  • Lysis buffer (often included in the kit, e.g., 10% Triton X-100)[9]

  • 96-well assay plate

Protocol:

  • Prepare Controls: In separate wells of the cell culture plate, prepare:

    • Spontaneous LDH release: Cells treated with vehicle control.[9]

    • Maximum LDH release: Cells treated with lysis buffer 30-60 minutes before the assay.[9][10]

    • Background control: Medium only.[9]

  • Sample Collection: After the desired incubation period with the novel compound, centrifuge the 96-well plate at approximately 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[9]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well assay plate.[9][11]

  • Add Reaction Mixture: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add the appropriate volume (typically 100 µL) to each well of the assay plate.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4][9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][12]

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to the amount of active caspase.[5]

Materials:

  • Cells and compound-treated plates (prepared as in the MTT assay, preferably in white-walled plates for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

Protocol:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[13] Allow the reagent to equilibrate to room temperature before use.[14]

  • Plate Equilibration: Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.[14]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 30 minutes to 3 hours.[14]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a compound.[1]

Table 1: Cytotoxicity of Novel Compound X (IC50 in µM) in Various Cancer Cell Lines

Cell LineAssayIncubation TimeCompound X (IC50 in µM)Positive Control (e.g., Doxorubicin) (IC50 in µM)
MCF-7 (Breast Cancer)MTT48h12.5 ± 1.30.8 ± 0.1
A549 (Lung Cancer)MTT48h25.1 ± 2.51.2 ± 0.2
HepG2 (Liver Cancer)MTT48h18.7 ± 1.91.0 ± 0.15

Table 2: Mechanistic Cytotoxicity Data for Compound X in MCF-7 Cells (at 48h)

AssayEndpointCompound X (at IC50 conc.)Vehicle Control
LDH Assay% Cytotoxicity15.2% ± 2.1%5.1% ± 0.8%
Caspase-Glo® 3/7Relative Luminescence Units (RLU)85,432 ± 7,89012,345 ± 1,567

Signaling Pathways in Compound-Induced Cell Death

Understanding the underlying molecular pathways is crucial for characterizing the mechanism of action of a novel compound. The two primary modes of cell death are apoptosis and necrosis.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[15][16] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[16]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase37 Active Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 DNA_Damage Novel Compound (DNA Damage, ER Stress) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) DNA_Damage->Bcl2_Family Mito Mitochondria Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Necrosis vs. Apoptosis

It is important to distinguish between apoptosis and necrosis, another form of cell death that is typically uncontrolled and results from acute cellular injury.

cell_death_comparison Apoptosis Apoptosis (Programmed) Key Features: Cell shrinkage Chromatin condensation Apoptotic body formation Membrane blebbing Caspase activation Assays: Caspase-Glo Annexin V Necrosis Necrosis (Uncontrolled) Key Features: Cell swelling Loss of membrane integrity Release of intracellular contents Inflammation Assays: LDH release Propidium Iodide uptake Stimulus Cytotoxic Stimulus (Novel Compound) Stimulus->Apoptosis Stimulus->Necrosis

Caption: Comparison of apoptosis and necrosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(Trifluoromethyl)cinnamamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Amide Coupling: This method involves the direct coupling of 4-(trifluoromethyl)cinnamic acid with an ammonia source using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU and HBTU.[1]

  • Acid Chloride Formation: This two-step process begins with the conversion of 4-(trifluoromethyl)cinnamic acid to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting 4-(trifluoromethyl)cinnamoyl chloride is then reacted with ammonia or an ammonia source to form the desired amide. A similar reaction of cinnamoyl chloride with 4-(trifluoromethyl)aniline has been reported to yield the corresponding N-substituted amide in high yield (95%).[3]

A third, less common, but potential route is the Heck Reaction , which involves the palladium-catalyzed coupling of a 4-(trifluoromethyl)aryl halide with acrylamide.[4]

Q2: I am experiencing low yields in my amide coupling reaction. What are the likely causes?

A2: Low yields in amide coupling reactions can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be sufficiently reactive to activate the 4-(trifluoromethyl)cinnamic acid, especially if the reaction conditions are not optimal.

  • Poor Nucleophilicity of the Amine Source: While ammonia is a potent nucleophile, its availability in the reaction mixture can be limited by solubility or by protonation if acidic conditions are present.

  • Side Reactions: The formation of byproducts, such as the N-acylurea with carbodiimide reagents, can reduce the yield of the desired amide.

  • Steric Hindrance or Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the carboxylic acid.

  • Presence of Water: Moisture in the reagents or solvents can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material.

Q3: My reaction to form the acid chloride is not proceeding to completion. What should I do?

A3: Incomplete conversion of 4-(trifluoromethyl)cinnamic acid to its acid chloride can be addressed by:

  • Using an Excess of the Chlorinating Agent: A molar excess of thionyl chloride or oxalyl chloride can drive the reaction to completion.

  • Increasing the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. For thionyl chloride, refluxing is a common practice.[2]

  • Adding a Catalytic Amount of N,N-Dimethylformamide (DMF): When using oxalyl chloride, a catalytic amount of DMF is often necessary to facilitate the reaction.[5]

  • Ensuring Anhydrous Conditions: Thionyl chloride and oxalyl chloride are highly reactive towards water. The presence of moisture will consume the reagents and prevent the formation of the acid chloride.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound typically involves:

  • Work-up: After the reaction is complete, a standard work-up procedure involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with a dilute acid (e.g., 1M HCl) and a dilute base (e.g., 1M NaHCO₃) can help remove unreacted starting materials and acidic or basic byproducts.[3]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a common and effective technique. A solvent system of petroleum ether and ethyl acetate has been used for the purification of a similar compound.[3]

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inefficient activation of the carboxylic acid • Switch to a more powerful coupling reagent (e.g., from EDC to HATU or PyBOP).[6] • Increase the amount of coupling reagent to 1.1-1.5 equivalents. • Ensure anhydrous conditions, as moisture can deactivate the coupling reagent and the activated intermediate.
Suboptimal reaction temperature • Gradually increase the reaction temperature. While many coupling reactions are performed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the rate and yield.[1]
Formation of multiple products Side reactions of the coupling reagent • If using a carbodiimide like DCC or EDC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress the formation of N-acylurea and other byproducts.[1]
Decomposition of starting material or product • If the reaction mixture darkens significantly, it may indicate decomposition. Consider running the reaction at a lower temperature.
No desired product formed Incorrect choice of base • When using aminium/uronium or phosphonium salt coupling reagents, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required. Ensure the correct base is being used and in the appropriate stoichiometry.[7]
Poor solubility of reagents • Choose a solvent that effectively dissolves all reactants. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices for amide coupling reactions.[6]
Guide 2: Incomplete Reaction or Low Yield in Acid Chloride Route
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion to acid chloride Insufficient chlorinating agent • Use a larger excess of thionyl chloride or oxalyl chloride.
Presence of moisture • Ensure all glassware is oven-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature • For thionyl chloride, refluxing the reaction mixture is often necessary. For oxalyl chloride with catalytic DMF, the reaction is typically run at room temperature, but gentle warming may be required.[2]
Low yield of amide from acid chloride Loss of gaseous ammonia • If using ammonia gas, ensure it is bubbled through the solution at a controlled rate and that the reaction is efficiently stirred. Consider using a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or THF).
Formation of ammonium chloride precipitate • The reaction of the acid chloride with ammonia will produce HCl, which will react with excess ammonia to form ammonium chloride. This is expected and can be removed during the aqueous work-up.
Hydrolysis of the acid chloride • Add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0 °C) to minimize hydrolysis of the acid chloride by any water present.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
Coupling ReagentAdditiveTypical SolventTemperature (°C)General Yield Range (%)Notes
EDC HOBt or HOAtDMF, DCM0 - 2560 - 95EDC is water-soluble, making purification easier than with DCC. The addition of HOBt or HOAt can improve yield and reduce side reactions.[1]
DCC HOBtDCM, THF0 - 2570 - 95Dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.[6]
HATU NoneDMF, NMP0 - 2585 - 99Highly efficient for sterically hindered substrates and less nucleophilic amines. Requires a non-nucleophilic base like DIPEA.[7]
PyBOP NoneDMF, DCM0 - 2580 - 98Similar in reactivity to HATU. The byproduct, HMPA, is carcinogenic, so handling precautions are necessary.[6]
Table 2: Influence of Reaction Parameters on the Heck Reaction Yield
Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃DMF100up to 98[8]
Pd(OAc)₂PPh₃Et₃NToluene100Good[4]
PdCl₂(PPh₃)₂NoneEt₃NDMF100Moderate to Good[4]
PalladacycleNoneNaOAcDMF120>90[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route

Step 1: Formation of 4-(Trifluoromethyl)cinnamoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)cinnamic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (3.0 eq) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-(trifluoromethyl)cinnamoyl chloride is typically used in the next step without further purification.

Step 2: Formation of this compound

  • In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30%) or a solution of ammonia in an organic solvent (e.g., 2M in methanol). Use a significant excess of ammonia (e.g., 10 equivalents).

  • Cool the ammonia solution to 0 °C in an ice bath.

  • Dissolve the crude 4-(trifluoromethyl)cinnamoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride is consumed.

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, 1M HCl, 1M NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Amide Coupling with HATU
  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(trifluoromethyl)cinnamic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in an organic solvent (e.g., 2M in THF, 1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, 1M NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathways cluster_start Starting Material cluster_route1 Route 1: Acid Chloride cluster_route2 Route 2: Amide Coupling cluster_end Final Product 4_TF_Cinnamic_Acid 4-(Trifluoromethyl)cinnamic Acid Acid_Chloride 4-(Trifluoromethyl)cinnamoyl Chloride 4_TF_Cinnamic_Acid->Acid_Chloride SOCl2 or (COCl)2/DMF Activated_Ester Activated Ester Intermediate 4_TF_Cinnamic_Acid->Activated_Ester Coupling Reagent (e.g., HATU) + Base Final_Product This compound Acid_Chloride->Final_Product Ammonia1 Ammonia (NH3) Ammonia1->Final_Product Activated_Ester->Final_Product Ammonia2 Ammonia Source Ammonia2->Final_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes optimize_reaction Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry incomplete_conversion->optimize_reaction check_side_products Analyze for Side Products complete_conversion->check_side_products no_side_products No Major Side Products check_side_products->no_side_products No side_products_present Side Products Present check_side_products->side_products_present Yes review_purification Review Work-up and Purification no_side_products->review_purification identify_side_products Identify Side Products and Adjust Conditions to Minimize Their Formation side_products_present->identify_side_products change_reagent Change Coupling Reagent or Activation Method optimize_reaction->change_reagent optimize_purification Optimize Purification: - Solvent System - pH of Washes - Chromatography Conditions review_purification->optimize_purification

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships cluster_reagents Reagents cluster_conditions Conditions yield Yield of this compound coupling_reagent Coupling Reagent/Activating Agent coupling_reagent->yield base Base base->yield solvent Solvent solvent->yield anhydrous Anhydrous Conditions anhydrous->yield temperature Temperature temperature->yield time Reaction Time time->yield concentration Concentration concentration->yield

Caption: Key parameters affecting reaction yield.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(Trifluoromethyl)cinnamamide in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature and is characterized by its moderate solubility in organic solvents.[1] The presence of the trifluoromethyl group increases its lipophilicity, making it poorly soluble in aqueous solutions.[1]

Q2: Which organic solvents are recommended for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents for dissolving cinnamamide derivatives and other hydrophobic compounds for in vitro studies.[2]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. For most cell lines, a final concentration of 0.1% (v/v) or lower is considered safe.[3][4] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.[4][5]

Q4: What are some alternative methods to improve the aqueous solubility of this compound for in vitro assays?

A4: Besides using co-solvents like DMSO, cyclodextrin inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds.[6] This method involves encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The increased lipophilicity due to the trifluoromethyl group contributes to this.

  • Troubleshooting Steps:

    • Optimize Co-Solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration does not exceed the tolerance level of your cell line (ideally ≤ 0.1%).

    • Serial Dilutions: Perform serial dilutions of your stock solution in the organic solvent first, before making the final dilution into the aqueous buffer. This can sometimes help prevent immediate precipitation.

    • Use of Pluronic F-68: Adding a small amount of Pluronic F-68 (a non-ionic surfactant) to the final aqueous solution can help to stabilize the compound and prevent precipitation. A final concentration of 0.01% to 0.1% is typically used.

    • Consider Cyclodextrins: Prepare a cyclodextrin inclusion complex of this compound to increase its aqueous solubility.

Issue 2: Observed cytotoxicity in vehicle control groups.
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) is toxic to the cells.

  • Troubleshooting Steps:

    • Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.

    • Reduce Final Solvent Concentration: Lower the final concentration of the organic solvent in your experiments to a level determined to be non-toxic. This may require preparing a more concentrated stock solution of your compound.

    • Minimize Exposure Time: If possible, reduce the incubation time of the cells with the compound and solvent.

Quantitative Data Summary

Table 1: Recommended Maximum Final Concentrations of DMSO in Cell Culture

Cell Type SensitivityRecommended Maximum DMSO Concentration (v/v)Notes
Sensitive/Primary Cells≤ 0.1%Minimal effects on cell viability and function.[3][4]
Robust/Transformed Cell Lines0.1% - 0.5%Generally well-tolerated for short-term exposure (up to 72 hours).[4]
High-Risk> 0.5%Increased risk of cytotoxicity and off-target effects.[4][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate Required Mass: The molecular weight of this compound is 215.17 g/mol .[8] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 215.17 g/mol * 1 mL = 0.0021517 g = 2.15 mg

  • Dissolution: Weigh out 2.15 mg of this compound and dissolve it in 1 mL of 100% sterile DMSO.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is from 1% down to 0.01% (v/v). Include a "no DMSO" control.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration that shows minimal to no effect on cell viability is your maximum tolerated concentration.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Beta-cyclodextrins or their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Paste Formation: In a mortar, add the cyclodextrin and a small amount of water to form a homogeneous paste.

  • Incorporation of Compound: Gradually add the this compound powder to the paste while continuously kneading.

  • Kneading: Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: The resulting powder can then be dissolved in aqueous media for your in vitro experiments. A phase solubility study can be performed to quantify the increase in solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot & Store at -20°C vortex->store serial_dilute Serial Dilution in DMSO (optional) store->serial_dilute final_dilute Final Dilution in Culture Medium serial_dilute->final_dilute add_to_cells Add to Cells final_dilute->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Caption: A typical experimental workflow for preparing and using a DMSO stock solution.

troubleshooting_logic cluster_yes cluster_no start Precipitation Observed? reduce_conc Reduce Final Concentration start->reduce_conc Yes proceed Proceed with Experiment start->proceed No use_surfactant Use Surfactant (e.g., Pluronic F-68) reduce_conc->use_surfactant use_cd Use Cyclodextrin Complex use_surfactant->use_cd

Caption: Troubleshooting logic for addressing compound precipitation.

signaling_pathway cluster_pathway Potential EGFR Signaling Pathway Inhibition compound This compound egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Putative signaling pathway for cinnamamide derivatives targeting EGFR.

References

Technical Support Center: 4-(Trifluoromethyl)cinnamamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-(Trifluoromethyl)cinnamamide. It is intended for researchers, scientists, and professionals in drug development who are working with this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the acylation of 4-(trifluoromethyl)aniline with cinnamoyl chloride. This is a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-(trifluoromethyl)aniline and cinnamoyl chloride. A suitable solvent, such as dichloromethane (DCM), is used, and a base may be required to neutralize the hydrochloric acid byproduct.

Q3: What is the role of the trifluoromethyl group on the aniline?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This reduces the nucleophilicity of the aniline's amino group, which can make the reaction slower compared to aniline itself.[1][2][3] However, the reaction with a reactive acyl chloride is generally still feasible under appropriate conditions.

Q4: What are the safety precautions I should take when handling cinnamoyl chloride?

A4: Cinnamoyl chloride is a corrosive and moisture-sensitive compound.[4][5] It can cause severe skin burns and eye damage.[4][5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is highly reactive with water.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents.
2. Incomplete Reaction: The reduced nucleophilicity of 4-(trifluoromethyl)aniline may slow the reaction.- Increase the reaction time or consider gentle heating (monitor for side reactions by TLC).- Ensure proper stoichiometry of reactants. A slight excess of the aniline can be used.
3. Protonation of Aniline: The HCl byproduct protonates the starting aniline, rendering it non-nucleophilic.- Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the reaction mixture to scavenge the HCl.[6][7][8]- Use a biphasic Schotten-Baumann setup with an aqueous base (e.g., NaOH or NaHCO3) and vigorous stirring.[9]
Presence of Multiple Spots on TLC 1. Unreacted Starting Materials: The reaction has not gone to completion.- As above, increase reaction time or consider gentle heating.
2. Formation of Cinnamic Acid: Hydrolysis of cinnamoyl chloride.- Improve anhydrous conditions.- Cinnamic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during workup.
3. Formation of Diacylated Product: The newly formed amide reacts again with cinnamoyl chloride.- This is less likely with anilines but can be minimized by slow, dropwise addition of the cinnamoyl chloride solution to the aniline solution.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.- Ensure the product is thoroughly dried under vacuum.- Purify the crude product by column chromatography on silica gel.
2. Product is Naturally an Oil: Some cinnamamide derivatives can be oils at room temperature.- Confirm the product's identity and expected physical state from literature or characterization data (NMR, MS).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of N-[4-(trifluoromethyl)phenyl]cinnamamide.[1]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Cinnamoyl chloride

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cinnamoyl chloride (0.95 eq) in anhydrous dichloromethane.

  • Add the cinnamoyl chloride solution dropwise to the stirred aniline solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, 1 M NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Condition Optimization Summary (Hypothetical Data)

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1NoneDCM0275
2Pyridine (1.1)DCM0292
3Triethylamine (1.1)DCM0290
4NoneToluene25468
5Pyridine (1.1)DCM25288

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Aniline 4-(Trifluoromethyl)aniline Reagents + Aniline->Reagents AcylChloride Cinnamoyl Chloride AcylChloride->Reagents Product This compound Byproduct HCl Reagents->Product DCM, 0°C Reagents->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Setup 1. Setup - Dry glassware - Inert atmosphere Reagents 2. Reagents - Dissolve aniline in DCM - Cool to 0°C Setup->Reagents Addition 3. Addition - Add acyl chloride dropwise Reagents->Addition Reaction 4. Reaction - Stir at 0°C to RT - Monitor by TLC Addition->Reaction Workup 5. Workup - Quench with water - Sequential washes Reaction->Workup Purification 6. Purification - Dry, filter, concentrate - Recrystallize or chromatograph Workup->Purification Analysis 7. Analysis - Obtain yield - Characterize (NMR, MS) Purification->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_TLC Analyze TLC Start->Check_TLC SM_Present Starting Material Remaining? Check_TLC->SM_Present Streaks_Present Baseline Streaks (Acid)? Check_TLC->Streaks_Present No SM SM_Present->Streaks_Present No Incomplete_Rxn Incomplete Reaction: - Increase time/temp - Add base SM_Present->Incomplete_Rxn Yes Hydrolysis Hydrolysis Occurred: - Improve anhydrous setup - Wash with base Streaks_Present->Hydrolysis Yes Good_Yield Proceed to Purification Streaks_Present->Good_Yield No Incomplete_Rxn->Check_TLC Re-evaluate Hydrolysis->Good_Yield After workup

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting cinnamamide synthesis reaction mechanisms.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cinnamamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis of cinnamamides. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during cinnamamide synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Question: My amide coupling reaction of cinnamic acid with an amine is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions are a frequent issue and can stem from several factors, including inefficient activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1]

Possible Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is old, hydrated, or used in insufficient quantity, the activation will be incomplete.

    • Solution: Use fresh, anhydrous coupling reagents. Consider increasing the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents). For sterically hindered substrates, more powerful reagents like HATU may be necessary.[1]

  • Poor Amine Nucleophilicity: The amine may be sterically hindered or electron-deficient, reducing its nucleophilicity. Additionally, an acid-base reaction between the cinnamic acid and the amine can form an ammonium salt, rendering the amine non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and free the amine. For electron-deficient amines, longer reaction times or higher temperatures may be required.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for amide coupling. If solubility is an issue, DMF is often a better choice.[2] The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate, but be cautious of potential side reactions.[3]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Difficulty in Removing Byproducts, Especially Dicyclohexylurea (DCU)

Question: I used DCC as a coupling reagent and am struggling to remove the dicyclohexylurea (DCU) byproduct from my cinnamamide product. What is the best way to purify my compound?

Answer:

The removal of DCU is a common challenge due to its low solubility in many organic solvents.[4]

Solutions:

  • Filtration: The majority of DCU can often be removed by filtration. After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU and then filter the mixture. Wash the collected DCU solid with a small amount of cold solvent to recover any trapped product.[5]

  • Solvent Precipitation/Trituration: After filtering the bulk of the DCU, concentrate the filtrate. Add a solvent in which your cinnamamide product is soluble but DCU is not (e.g., diethyl ether or acetonitrile). The remaining DCU should precipitate and can be removed by another filtration.

  • Aqueous Wash: While DCU is largely insoluble in water, some residual amounts might be removed with an acidic wash (e.g., 5% HCl) followed by a basic wash (e.g., 5% NaHCO₃) during the workup. This is more effective for the byproduct of the water-soluble carbodiimide, EDC.

  • Column Chromatography: If the above methods are insufficient, column chromatography is the most effective way to remove trace amounts of DCU.

Issue 3: Reaction with Cinnamoyl Chloride is Sluggish or Incomplete

Question: The reaction between my amine and cinnamoyl chloride is not going to completion. How can I drive the reaction forward?

Answer:

While cinnamoyl chloride is generally reactive, issues can arise from the nucleophilicity of the amine or the reaction conditions.

Possible Causes & Solutions:

  • Weakly Nucleophilic Amine: Sterically hindered or electron-deficient amines will react more slowly.

    • Solution: The reaction may require heating (refluxing) to proceed at a reasonable rate. The addition of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine.

  • Inadequate Mixing or Stoichiometry:

    • Solution: Ensure efficient stirring. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. The cinnamoyl chloride is typically added dropwise to a solution of the amine to control the initial reaction rate.

  • Moisture Contamination: Cinnamoyl chloride is sensitive to moisture and can hydrolyze back to cinnamic acid.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data for different cinnamamide synthesis methods to aid in selecting the optimal reaction conditions.

Table 1: Effect of Coupling Reagent on Amide Synthesis Yield
Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Reported Yield (%)Reference
DCCDMAP-CH₂Cl₂23428[6]
DCCHOBt, DMAP-Acetonitrile234251[6]
EDCDMAPDIPEAAcetonitrile234211-19[6]
EDCHOBt, DMAP-Acetonitrile231872[6]
HATU-DIPEADMF23538[6]

Note: Yields are highly dependent on the specific substrates used. This table provides a general comparison based on the cited literature.

Table 2: Optimization of Enzymatic Synthesis of N-phenethylcinnamamide
CatalystSolventTemperature (°C)Yield (%)
Lipozyme® TL IMtert-amyl alcohol4589.2
Novozym® 435tert-amyl alcohol4585.4
Lipozyme® TL IMAcetonitrile4575.1
Lipozyme® TL IMToluene4563.5
Lipozyme® TL IMn-Hexane4535.6

Data adapted from a study on the enzymatic synthesis of cinnamamides.[7]

Experimental Protocols

Below are detailed experimental protocols for common cinnamamide synthesis methods.

Protocol 1: Cinnamamide Synthesis via Cinnamoyl Chloride

This protocol describes the synthesis of a cinnamamide from cinnamoyl chloride and a primary amine.

  • Preparation of Cinnamoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add cinnamic acid (1.0 eq).

    • Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cinnamoyl chloride, which can often be used without further purification.[8]

  • Amidation:

    • Dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude cinnamoyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cinnamamide Synthesis using EDC/HOBt Coupling

This protocol details the synthesis of a cinnamamide from cinnamic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Reaction Setup:

    • To a stirred solution of cinnamic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add HOBt (1.1 eq) and EDC.HCl (1.1 eq).

    • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[9]

  • Reaction and Workup:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: General Cinnamamide Synthesis Pathways

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Product cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride SOCl2 or (COCl)2 activated_ester Activated Ester (O-acylisourea) cinnamic_acid->activated_ester Coupling Reagent (DCC, EDC, etc.) amine Amine (R-NH2) cinnamamide Cinnamamide amine->cinnamamide cinnamoyl_chloride->cinnamamide + Amine activated_ester->cinnamamide + Amine

Caption: Overview of common synthetic routes to cinnamamides.

Diagram 2: Troubleshooting Workflow for Low Yield in Amide Coupling

G start Low/No Product Yield check_reagents Check Reagents: - Freshness? - Anhydrous? start->check_reagents check_conditions Review Conditions: - Solvent? - Temperature? check_reagents->check_conditions Yes use_fresh Use fresh, anhydrous reagents & solvents check_reagents->use_fresh No check_substrates Substrate Issues: - Steric Hindrance? - Poor Nucleophilicity? check_conditions->check_substrates OK change_solvent Switch to DMF for better solubility check_conditions->change_solvent Solubility issue increase_temp Increase temperature (e.g., 40-60 °C) check_conditions->increase_temp Slow reaction add_base Add non-nucleophilic base (e.g., DIPEA) check_substrates->add_base Amine protonation likely stronger_coupler Use stronger coupling reagent (e.g., HATU) check_substrates->stronger_coupler Yes increase_time Increase reaction time check_substrates->increase_time Yes success Yield Improved use_fresh->success change_solvent->success increase_temp->success add_base->success stronger_coupler->success increase_time->success

Caption: A logical workflow for troubleshooting low-yielding amide coupling reactions.

Diagram 3: DCC Coupling Mechanism and DCU Byproduct Formation

Caption: Mechanism of DCC coupling showing the formation of the desired amide and the DCU byproduct.

References

Purification techniques for crude 4-(Trifluoromethyl)cinnamamide product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Trifluoromethyl)cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification. Recrystallization is often preferred for its simplicity and efficiency when dealing with crystalline solids with thermally stable impurities.[1][2] Column chromatography is more suitable for separating compounds with similar polarities.[3][4][5]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will vary depending on the synthetic route. If prepared via a Horner-Wadsworth-Emmons or Wittig reaction, common impurities may include:

  • Unreacted 4-(trifluoromethyl)benzaldehyde.

  • Residual phosphonate or phosphine oxide byproducts.[6]

  • Stereoisomers (if the reaction was not fully stereoselective).[7][8]

  • Solvents used in the reaction or workup.

If prepared from the corresponding cinnamic acid, impurities could include unreacted starting material or coupling reagents.[9]

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: To accurately determine the purity of your final product, a combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and determining purity levels.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic amide functional group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily or Waxy Product Instead of a Crystalline Solid

Question: My crude this compound product is an oil or a waxy solid and will not crystallize. What should I do?

Answer: This is a common issue that can be caused by the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Trituration: Try washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often remove residual solvents or non-polar byproducts, inducing crystallization.

  • Column Chromatography: If trituration fails, the most effective solution is to purify the material using silica gel column chromatography to remove the impurities.[2]

  • Solvent Removal: Ensure all reaction and workup solvents have been thoroughly removed under reduced pressure, as residual solvent can prevent solidification.

Issue 2: Poor Separation or Product Co-elution during Column Chromatography

Question: I am unable to achieve good separation of my product from impurities using column chromatography. What can I do to improve the separation?

Answer: Poor separation is typically due to an inappropriate mobile phase polarity or incorrect column setup.

Troubleshooting Steps:

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good solvent system will give your product an Rf value of approximately 0.2-0.4. For cinnamamide derivatives, mixtures of hexanes (or petroleum ether) and ethyl acetate are a good starting point.[10]

  • Adjust Polarity: If the product and impurities are co-eluting, try decreasing the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent). If the product is not eluting, gradually increase the polarity.

  • Column Packing: Ensure the silica gel column is packed uniformly without any air bubbles or cracks, as this can lead to poor separation.[11]

  • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

Quantitative Data Summary
Purification TechniqueParameterRecommended Value/SystemExpected Outcome
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)Effective separation of polar and non-polar impurities.
Mobile Phase (Eluent)Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate Gradient (e.g., 9:1 to 1:1)Elution of pure this compound.
Recrystallization Suitable SolventsEthanol, Acetone, Acetonitrile, Ethyl Acetate/HexanesFormation of pure crystals upon cooling.[1]
ProcedureDissolve in a minimum of hot solvent, cool slowly.Removal of soluble and insoluble impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica surface.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to dryness.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase as required to elute the product.[2]

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential recrystallization solvent (e.g., ethanol, acetone, or an ethyl acetate/hexanes mixture) dropwise while heating until the solid dissolves.

    • A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, NMR) Crude->Analysis Decision Is the product a solid? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChrom Column Chromatography Decision->ColumnChrom No (Oily/Waxy) PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct Troubleshooting_Chromatography Start Problem: Poor Separation in Column Chromatography CheckRf Check TLC Rf of product in eluent Start->CheckRf HighRf Rf > 0.5? CheckRf->HighRf LowRf Rf < 0.1? CheckRf->LowRf DecreasePolarity Action: Decrease Eluent Polarity HighRf->DecreasePolarity Yes Streaking Is there streaking on TLC? HighRf->Streaking No IncreasePolarity Action: Increase Eluent Polarity LowRf->IncreasePolarity Yes LowRf->Streaking No Resolved Problem Resolved DecreasePolarity->Resolved IncreasePolarity->Resolved Overloaded Possible Overloading or Insoluble Impurities Streaking->Overloaded Yes ReduceLoad Action: Reduce Sample Load Overloaded->ReduceLoad ReduceLoad->Resolved

References

Stability testing of 4-(Trifluoromethyl)cinnamamide under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability testing of 4-(Trifluoromethyl)cinnamamide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve exposing the compound to a range of stress conditions to understand its intrinsic stability and identify potential degradation products.[1][2][3] These studies are crucial for developing stability-indicating analytical methods.[4] Commonly employed stress conditions include:

  • Acidic Hydrolysis: Treatment with an acid, such as 0.1 N HCl, at elevated temperatures.

  • Basic Hydrolysis: Exposure to a base, like 0.1 N NaOH, often with heating.[3]

  • Oxidative Degradation: Use of an oxidizing agent, for instance, 3-30% hydrogen peroxide.[3]

  • Thermal Stress: Subjecting the solid or a solution of the compound to high temperatures.

  • Photostability: Exposing the compound to controlled UV and visible light.

Q2: What is a reasonable target degradation percentage in a forced degradation study?

A2: For most analytical method development and validation purposes, a target degradation of approximately 5-20% is considered suitable.[1] This extent of degradation is generally sufficient to produce an adequate amount of degradation products for detection and characterization without completely consuming the parent compound.

Q3: My this compound sample shows no degradation under initial stress conditions. What should I do?

A3: If you observe no degradation, the stress conditions may not be stringent enough. It is recommended to incrementally increase the severity of the conditions.[3] For example, you can:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Extend the duration of exposure to the stressor.

  • Raise the temperature.

  • For photostability, increase the light intensity or duration of exposure.

It's important to adjust conditions on a case-by-case basis as every molecule exhibits different stability.[1]

Q4: Conversely, my sample degraded completely. How can I obtain meaningful data?

A4: Complete degradation indicates that the stress conditions are too harsh. To obtain data on the primary degradation pathways, you should reduce the severity of the conditions.[3] Consider:

  • Decreasing the concentration of the stressor.

  • Shortening the exposure time.

  • Lowering the temperature.

The goal is to achieve partial degradation, allowing for the concurrent analysis of the parent compound and its primary degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in stability results Inconsistent experimental parameters (temperature, concentration, light exposure).Ensure precise control and monitoring of all experimental conditions. Use calibrated equipment.
Non-homogeneity of the sample.Ensure the sample is fully dissolved and the solution is homogeneous before aliquoting for different stress tests.
New, unexpected peaks in chromatogram Formation of degradation products.This is an expected outcome of forced degradation. Proceed with characterization and identification of these new entities.
Interaction with excipients or container.If working with a formulation, perform studies on the active pharmaceutical ingredient (API) alone to distinguish its degradants from those arising from interactions.
Loss of mass balance Formation of non-chromophoric or volatile degradation products.Employ a different analytical technique, such as mass spectrometry (MS), in conjunction with UV-based methods to detect a wider range of compounds.
Adsorption of the compound or degradants onto the container surface.Use inert container materials and consider rinsing the container with the mobile phase to recover any adsorbed material.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound for illustrative purposes.

Table 1: Stability of this compound in Solution under Various Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Major Degradants
0.1 N HCl88015.22
0.1 N NaOH46018.53
3% H₂O₂242512.82
Purified Water72805.11

Table 2: Photostability of this compound in Solid State and Solution

Sample StateLight SourceIllumination (klux·h)UV Dose (W·h/m²)% Degradation
SolidOption 112002008.9
Solution (in Methanol)Option 1120020014.3

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Application: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl in a sealed, light-protected container.

  • Incubation: Place the container in a water bath or oven maintained at 80°C for 8 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

  • Sample Preparation (Solid): Spread a thin layer of solid this compound in a shallow, transparent dish.

  • Sample Preparation (Solution): Prepare a 0.1 mg/mL solution of the compound in a photochemically inert solvent (e.g., methanol) in a quartz cuvette.

  • Control: Prepare a corresponding set of "dark" control samples, wrapped in aluminum foil to protect them from light.

  • Exposure: Place the test samples and dark controls in a photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples appropriately for analysis by a validated HPLC method. Compare the results with the dark controls.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes prep_api This compound API prep_sol Prepare Stock Solution prep_api->prep_sol stress_acid Acid Hydrolysis prep_sol->stress_acid Expose to Stress stress_base Base Hydrolysis prep_sol->stress_base Expose to Stress stress_ox Oxidation prep_sol->stress_ox Expose to Stress stress_photo Photolysis prep_sol->stress_photo Expose to Stress stress_therm Thermal prep_sol->stress_therm Expose to Stress analysis_hplc HPLC Analysis stress_acid->analysis_hplc Analyze Stressed Samples stress_base->analysis_hplc Analyze Stressed Samples stress_ox->analysis_hplc Analyze Stressed Samples stress_photo->analysis_hplc Analyze Stressed Samples stress_therm->analysis_hplc Analyze Stressed Samples analysis_char Characterize Degradants analysis_hplc->analysis_char outcome_method Stability-Indicating Method analysis_hplc->outcome_method outcome_path Degradation Pathways analysis_char->outcome_path

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound deg1 4-(Trifluoromethyl)cinnamic Acid parent->deg1 Amide Bond Cleavage deg3 Epoxide Derivative parent->deg3 Double Bond Oxidation deg4 Cis-Isomer parent->deg4 Trans-Cis Isomerization deg2 Ammonia

Caption: Plausible Degradation Pathways.

References

Cinnamamide Synthesis: A Technical Support Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in cinnamamide synthesis. Our focus is on practical solutions to minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of cinnamamide, providing potential causes and actionable solutions.

Issue 1: Low Yield of Cinnamamide

Q: My cinnamamide synthesis resulted in a significantly lower yield than expected. What are the common causes and how can I improve it?

A: Low yields in cinnamamide synthesis can stem from several factors, from reaction conditions to the purity of starting materials. Here are some common culprits and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if necessary. For reactions involving solid starting materials, ensure adequate stirring to maintain a homogeneous mixture.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.

    • Solution: Optimize the reaction temperature. For instance, in the Schotten-Baumann reaction, cooling the reaction mixture can control the exothermic reaction and minimize byproducts.[2] Conversely, some methods require elevated temperatures to proceed efficiently.[3][4]

  • Moisture Contamination: The presence of water can be detrimental, especially when using moisture-sensitive reagents like cinnamoyl chloride or coupling agents such as DCC and EDC. Water can hydrolyze the acyl chloride back to cinnamic acid or react with the activated intermediate, reducing the yield of the desired amide.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.

  • Impure Starting Materials: The purity of cinnamic acid, cinnamoyl chloride, or the amine can significantly impact the yield. Impurities in cinnamic acid may include cinnamaldehyde or cinnamyl alcohol.[5]

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use. For example, cinnamic acid can be recrystallized.

  • Side Reactions: The formation of byproducts is a major cause of low yields.

    • Solution: Choose reaction conditions that minimize side reactions. This may involve adjusting the temperature, using a milder base, or selecting a more appropriate solvent. For example, in the Claisen-Schmidt condensation for preparing cinnamic acid, using a milder base can reduce the Cannizzaro reaction byproduct.[6]

Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture (Using DCC Coupling)

Q: I am using DCC as a coupling agent to synthesize cinnamamide from cinnamic acid and an amine, and a white precipitate has formed that is difficult to filter. What is this precipitate and how can I manage it?

A: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[7][8]

  • Formation of DCU: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then reacts with this intermediate to form the amide, releasing DCU.

  • Management and Removal:

    • Filtration: DCU is notoriously difficult to filter due to its fine particle size. Use a Celite pad or a sintered glass funnel to aid filtration.

    • Solvent Selection: While DCU is largely insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, its solubility can be a factor.[7]

    • Alternative Reagents: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2][7][9]

Issue 3: Difficulty in Removing Byproducts During Purification

Q: I am struggling to separate my cinnamamide product from unreacted starting materials and other byproducts. What are the recommended purification methods?

A: The choice of purification method depends on the physical properties of your cinnamamide derivative and the nature of the impurities.

  • Unreacted Cinnamic Acid:

    • Solution: Perform a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup. Cinnamic acid will be deprotonated to form a water-soluble carboxylate salt, which will move to the aqueous layer, while the neutral cinnamamide remains in the organic layer.[1]

  • Unreacted Amine:

    • Solution: An acidic wash (e.g., with dilute hydrochloric acid) will protonate the amine, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.[1]

  • Urea Byproducts (from EDC):

    • Solution: As the urea byproduct of EDC is water-soluble, it can be effectively removed by washing the organic layer with water during the workup.[2][9]

  • General Purification:

    • Recrystallization: This is a powerful technique for purifying solid cinnamamide derivatives. The choice of solvent is crucial and may require some experimentation.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating cinnamamide from a wide range of impurities. The appropriate solvent system (eluent) can be determined by TLC analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cinnamamide?

A1: The most common methods for synthesizing cinnamamide include:

  • From Cinnamoyl Chloride (Schotten-Baumann Reaction): This involves the reaction of cinnamoyl chloride with an amine in the presence of a base.[10][11] It is a widely used and generally high-yielding method.

  • From Cinnamic Acid using Coupling Agents: This method involves activating the carboxylic acid group of cinnamic acid with a coupling agent, such as a carbodiimide (e.g., DCC or EDC), followed by reaction with an amine.[8][12]

  • From Methyl Cinnamate: Cinnamamides can also be synthesized from methyl cinnamates and amines, sometimes catalyzed by enzymes.[13][14]

Q2: What are the primary byproducts to watch out for in each of these methods?

A2:

  • From Cinnamoyl Chloride: The main byproduct is the hydrochloride salt of the amine, which is neutralized by the base used in the reaction.[15] If an aqueous base is used, hydrolysis of cinnamoyl chloride back to cinnamic acid can be a side reaction.

  • From Cinnamic Acid with Coupling Agents:

    • DCC: The primary byproduct is the insoluble N,N'-dicyclohexylurea (DCU).[7]

    • EDC: The main byproduct is a water-soluble N,N'-diethyl-N'-(3-dimethylaminopropyl)urea.[2][9]

  • From Methyl Cinnamate: The primary byproduct is methanol. Incomplete reaction will leave unreacted starting materials.

Q3: How can I monitor the progress of my cinnamamide synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q4: What analytical techniques are best for identifying impurities in my final product?

A4: A combination of techniques is often used for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for separating and quantifying cinnamamide and related impurities.[5][16]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of impurities by their mass-to-charge ratio.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the product and any impurities present.[5]

Data Presentation

Table 1: Comparison of Common Cinnamamide Synthesis Methods

Synthesis MethodStarting MaterialsKey Reagents/CatalystsCommon ByproductsTypical YieldsAdvantagesDisadvantages
Schotten-Baumann Cinnamoyl chloride, AmineBase (e.g., NaOH, pyridine)Amine hydrochloride, Cinnamic acid (from hydrolysis)HighFast, generally high yieldingCinnamoyl chloride is moisture sensitive
DCC Coupling Cinnamic acid, AmineDCC, (optional: DMAP)N,N'-dicyclohexylurea (DCU)Good to HighMild reaction conditionsDCU is insoluble and difficult to remove
EDC Coupling Cinnamic acid, AmineEDC, (optional: HOBt)Water-soluble ureaGood to HighEasy byproduct removal (aqueous workup)EDC is more expensive than DCC
From Methyl Cinnamate Methyl cinnamate, Amine(Optional: Enzyme catalyst)MethanolVariableCan be a "greener" method with enzymesMay require longer reaction times

Experimental Protocols

Protocol 1: Synthesis of Cinnamamide via Schotten-Baumann Reaction

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane). Add a base, such as triethylamine (1.1 eq) or pyridine.

  • Reaction: Cool the mixture in an ice bath. Dissolve cinnamoyl chloride (1.05 eq) in the same solvent and add it dropwise to the stirred amine solution over 30 minutes.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated NaHCO3 solution (to remove any cinnamic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Cinnamamide using EDC Coupling

  • Preparation: To a solution of cinnamic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[16]

  • Reaction: Add the amine (1.0 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature overnight or until completion, as monitored by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with water, dilute HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Starting Materials (Cinnamic Acid/Amine or Cinnamoyl Chloride/Amine) reaction Add Reagents/Catalysts (e.g., Base, Coupling Agent) & Stir prep->reaction 1 monitoring Monitor Progress (TLC/HPLC) reaction->monitoring 2 quench Quench Reaction monitoring->quench 3 extraction Aqueous Washes (Acidic, Basic, Brine) quench->extraction 4 dry Dry Organic Layer extraction->dry 5 concentrate Concentrate dry->concentrate 6 purify Recrystallization or Column Chromatography concentrate->purify 7 troubleshooting_byproducts start Byproduct Observed? insoluble_precipitate Insoluble Precipitate (DCC Reaction) start->insoluble_precipitate Yes soluble_impurity Soluble Impurity start->soluble_impurity Yes dcu Likely DCU insoluble_precipitate->dcu unreacted_sm Unreacted Starting Material soluble_impurity->unreacted_sm chromatography Column Chromatography soluble_impurity->chromatography acidic_wash Acidic Wash (for unreacted amine) unreacted_sm->acidic_wash basic_wash Basic Wash (for unreacted cinnamic acid) unreacted_sm->basic_wash filter_celite Filter through Celite dcu->filter_celite use_edc Consider using EDC dcu->use_edc

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated organic compounds.

General Troubleshooting

This section addresses overarching issues that can affect multiple analytical techniques when working with fluorinated compounds.

FAQs

QuestionAnswer
What are common sources of background fluorine contamination? Fluorinated compounds are prevalent in laboratory settings. Potential contamination sources include fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars), certain solvents, and even atmospheric dust. Implementing strict protocols is essential for obtaining valid results.[1]
My analytical results are inconsistent across different sample batches. What could be the cause? Inconsistent results often arise from variability in sample preparation. Ensure that all steps, from collection and handling to extraction and pre-concentration, are standardized.[1] Pay close attention to potential analyte loss during solvent evaporation or freeze-drying.[1] Also, verify the stability of your compounds under the specific storage and preparation conditions.
I suspect my sample is contaminated. How can I confirm this? To verify contamination, run a "method blank" alongside your sample. A method blank consists of a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[1] The presence of fluorinated compounds in the blank indicates contamination from your reagents, equipment, or environment.
How should I store my fluorinated samples? Samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass at low temperatures to minimize volatilization and degradation.[1] It is also advisable to minimize the headspace in the container to reduce analyte loss.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary technique for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1]

Troubleshooting Guide

IssuePotential CausesSuggested Solutions
Broad NMR Signal Lines - Low Solubility/Sample Heterogeneity: The compound is not fully dissolved. - Paramagnetic Impurities: Presence of trace amounts of paramagnetic metals. - Chemical Exchange: Fluorine atoms are exchanging between different chemical environments on the NMR timescale.[1]- Try a different deuterated solvent or gently warm the sample to improve solubility. - Use a metal chelator or pass the sample through a small plug of silica. - Run the experiment at a different temperature to confirm chemical exchange.[1]
Rolling or Distorted Baseline - Large Spectral Width: Acquiring a very wide spectral width can lead to baseline distortions.[2] - Incorrect Phasing: A large first-order phase correction can introduce baseline roll.[2] - Acoustic Ringing: The radiofrequency pulse can cause oscillations in the Free Induction Decay (FID).[2] - Probe Background Signals: Broad signals from fluorine-containing materials in the NMR probe.[2]- Optimize the spectral width to the region of interest. - Carefully re-process the data with manual phase correction. - Apply a backward linear prediction or adjust the acquisition delay. - Run a background spectrum of the probe to identify and subtract background signals.
Poor Signal-to-Noise Ratio (S/N) - Low Sample Concentration: Insufficient amount of the analyte. - Incorrect Pulse Width: The excitation pulse is not optimized. - Suboptimal Relaxation Delay: The delay between scans is too short for full relaxation.- Increase the sample concentration if possible. - Calibrate the 90° pulse width for your specific sample and probe. - Increase the relaxation delay (D1) to at least 1.5 times the longest T1 of your fluorine nuclei.
Small, Uneven Peaks Surrounding the Main Signal - ¹³C Satellites: Natural abundance of ¹³C (1.1%) results in coupling to the adjacent ¹⁹F atom.[2] These satellites are often asymmetric due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[2]- These are expected and can provide additional structural information. If they interfere with the integration of the main peak, consider using a ¹³C decoupling pulse sequence.

Quantitative Data: ¹⁹F NMR

Functional GroupTypical Chemical Shift Range (ppm vs. CFCl₃)
-CF₃-50 to -70
-CH₂F-200 to -220
Aromatic-F-100 to -170
FluoroalkenesVaries widely based on substitution

Note: The internationally accepted standard for ¹⁹F NMR is fluorotrichloromethane (CFCl₃), set to 0 ppm.[1] Due to its environmental impact, secondary standards are often used.

Experimental Protocol: Standard ¹⁹F NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[1] Ensure the sample is fully dissolved.[1]

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected fluorine signals.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (D1) to an appropriate value (typically 1-5 seconds).

    • Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum manually to obtain a flat baseline.

    • Reference the spectrum to an appropriate internal or external standard.

    • Integrate the peaks to determine the relative ratios of different fluorine environments.

Visualization

troubleshooting_workflow_nmr start Broad NMR Signal solubility Check Solubility start->solubility paramagnetic Suspect Paramagnetic Impurities start->paramagnetic exchange Consider Chemical Exchange start->exchange dissolved Is sample fully dissolved? solubility->dissolved chelate Add chelating agent paramagnetic->chelate temp_exp Run variable temperature experiment exchange->temp_exp solvent Change solvent / gently warm dissolved->solvent No resolved Signal Sharpened dissolved->resolved Yes temp_exp->resolved not_resolved Issue Persists temp_exp->not_resolved chelate->resolved chelate->not_resolved solvent->resolved solvent->not_resolved

Caption: Troubleshooting workflow for broad NMR signals.

Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging due to their unique chemical properties, such as high electronegativity and strong carbon-fluorine bonds.[1]

Troubleshooting Guide

IssuePotential CausesSuggested Solutions
Small or Absent Molecular Ion Peak - High Electronegativity of Fluorine: This can destabilize the molecular ion, leading to rapid fragmentation. - Strong C-F Bonds: While strong, the overall molecular stability upon ionization can be low.- Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Look for characteristic fragment ions or adducts with solvent molecules.
Complex Fragmentation Patterns - Multiple Fragmentation Pathways: Fluorinated compounds can undergo rearrangements and produce a variety of fragment ions.- Analyze known standards to understand the fragmentation behavior of specific fluorinated moieties. - Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragment ions.
High Background Noise/Contamination - Leaching from System Components: PTFE tubing and other fluoropolymer parts in the LC-MS system can leach fluorinated compounds.[1]- Use PEEK or stainless steel tubing where possible. - Thoroughly flush the system with appropriate solvents before analysis. - Regularly run system blanks to monitor for contamination.

Quantitative Data: Common Fragments in MS

Fragment Ionm/zCommon Origin
[M-HF]⁺M-20Loss of a neutral hydrogen fluoride molecule.[1]
[CF₃]⁺69A very stable and often abundant fragment from compounds containing a CF₃ group.[1]
[C₂F₅]⁺119Fragment from compounds with longer perfluoroalkyl chains.[1]

Experimental Protocol: LC-MS for Fluorinated Compounds

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • Filter the sample through a non-fluorinated filter (e.g., polypropylene) to remove particulates.

  • LC System Setup:

    • Use an LC system with minimal fluoropolymer components to reduce background contamination.

    • Select a suitable column. Standard C18 columns are often effective, but specialized columns for highly fluorinated species may provide better performance.[1]

  • LC Method Development:

    • Develop a gradient elution method using mobile phases such as water and acetonitrile with a modifier like formic acid or ammonium acetate to improve ionization.

    • Optimize the gradient to achieve good separation of the analyte from impurities.

  • MS Detector Setup:

    • Select an appropriate ionization mode (e.g., ESI positive or negative).

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) for the specific analyte.

    • Set the mass analyzer to scan a relevant m/z range. For targeted analysis, set up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Process the data to identify the peak corresponding to the fluorinated compound based on its retention time and mass-to-charge ratio.

    • Analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

Visualization

logical_relationship_ms compound Fluorinated Compound ionization Ionization (e.g., ESI) compound->ionization molecular_ion Molecular Ion [M+H]⁺ / [M-H]⁻ ionization->molecular_ion fragmentation Fragmentation (CID) molecular_ion->fragmentation detection Mass Analyzer Detection molecular_ion->detection fragments Characteristic Fragments ([CF₃]⁺, [M-HF]⁺, etc.) fragmentation->fragments fragments->detection mass_spectrum Mass Spectrum detection->mass_spectrum

Caption: Logical workflow in mass spectrometry of fluorinated compounds.

Chromatography (GC and LC)

Chromatographic techniques are crucial for separating complex mixtures of fluorinated compounds prior to their detection and quantification.

Troubleshooting Guide

IssuePotential CausesSuggested Solutions
Unusual Retention Behavior in Reversed-Phase LC - Unique Properties of Fluorinated Compounds: They can be both hydrophobic and lipophobic, leading to different interactions with the stationary phase compared to their hydrocarbon analogs.[1]- Experiment with different stationary phases (e.g., C18, phenyl-hexyl). - For highly fluorinated species, consider specialized columns designed for their analysis.[1] - Adjust the mobile phase composition (e.g., organic solvent content, pH, ionic strength).
Poor Peak Shapes (Tailing or Fronting) in LC - Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.[1] - Column Overload: Injecting too much sample.- Use a mobile phase with a different pH or a higher ionic strength to mitigate secondary interactions.[1] - Reduce the injection volume or sample concentration.
Poor Separation in GC - Inappropriate Stationary Phase: The column polarity is not suitable for the analytes.- For volatile fluorinated compounds, use columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups.[1]

Experimental Protocol: GC-MS for Volatile Fluorinated Compounds

  • Sample Preparation:

    • Prepare the sample in a volatile solvent such as hexane or dichloromethane.

  • GC System Setup:

    • Install a GC column with a stationary phase appropriate for the polarity of the analytes.

    • Set the injector temperature high enough to ensure complete volatilization of the sample.

  • GC Method Development:

    • Oven Program: Start with an initial oven temperature below the boiling point of the solvent and ramp up to a final temperature that allows for the elution of all compounds of interest.

    • Carrier Gas: Use a high-purity carrier gas (e.g., helium, hydrogen) at a constant flow rate.

  • MS Detector Setup:

    • Set the ion source and transfer line temperatures to prevent condensation of the analytes.

    • Tune the mass spectrometer and set it to scan a suitable m/z range.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample into the GC.

    • Start data acquisition at the moment of injection.

    • Identify peaks based on their retention times compared to known standards and their mass spectra.

Visualization

experimental_workflow_lcms cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Mobile Phase filter Filter (non-fluorinated) dissolve->filter inject Inject Sample filter->inject column Separation on Column (e.g., C18) inject->column elution Gradient Elution column->elution ionization_ms Ionization (ESI) elution->ionization_ms detection_ms Detection ionization_ms->detection_ms analysis_ms Data Analysis detection_ms->analysis_ms result result analysis_ms->result Characterized Compound

Caption: Experimental workflow for LC-MS analysis.

References

Technical Support Center: Enhancing the Biological Activity of Cinnamamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamamide scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the cinnamamide scaffold and why is it a focus for drug development?

The cinnamamide (also known as cinnamic acid amide) is a versatile chemical structure found in many natural products.[1] It serves as a "privileged scaffold," meaning it can bind to multiple biological targets, making it an excellent template for designing new drug-like molecules.[1][2] Its structure, featuring an aromatic ring, an amide group, and a Michael acceptor, allows for diverse chemical modifications.[2] Cinnamamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, antidepressant, and neuroprotective effects.[1][3][4][5][6]

Q2: What are the primary strategies for synthesizing novel cinnamamide derivatives?

A common and effective method involves the reaction of a substituted cinnamoyl chloride with a corresponding amine. The cinnamoyl chloride is typically prepared from its respective cinnamic acid using a reagent like thionyl chloride.[4] Another approach is the direct coupling of a cinnamic acid derivative with an amine using a coupling reagent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[7] For a more "green" synthesis, enzymes like Lipozyme® TL IM can be used to catalyze the reaction between methyl cinnamates and phenylethylamines.[8]

Q3: Which structural modifications are most effective for enhancing biological activity?

Structure-activity relationship (SAR) studies reveal several key areas for modification[2][7]:

  • Aromatic Ring: Introducing electron-withdrawing groups, such as halogens (e.g., chlorine) or trifluoromethyl groups, to the phenyl ring often enhances antibacterial and antidepressant activity.[9][10][11] The position of the substituent is also critical; for example, a para-substituted chloro-group showed better antibacterial activity than an ortho-substituted one.[11]

  • Amide (N-substituent): The group attached to the amide nitrogen significantly influences activity. Modifying this position with different alkylated amines or heterocyclic rings (like thiophene) can modulate anti-inflammatory and antimicrobial properties.[4][7]

  • Michael Acceptor: The α,β-unsaturated bond is crucial for the biological activity of many derivatives, including their potential anticancer effects.[6]

  • Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule can improve its ability to pass through biological membranes, which may enhance antimicrobial effects.[10][12]

Q4: What are the key signaling pathways targeted by cinnamamide derivatives?

Cinnamamide derivatives have been shown to modulate several critical cellular signaling pathways:

  • NF-κB Signaling: Many cinnamates exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][13] This pathway is a central regulator of inflammation.

  • Nrf2/ARE Pathway: Certain N-phenyl cinnamamide derivatives can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5] This leads to the production of antioxidant enzymes and molecules like glutathione, protecting cells from oxidative stress.[5]

  • Angiogenesis Pathways: In cancer models, cinnamon extracts and their bioactive compounds can suppress angiogenesis (the formation of new blood vessels) by inhibiting pathways involving HIF-1α (hypoxia-inducible factor 1-alpha) and VEGF (vascular endothelial growth factor).[13]

Troubleshooting Guide

Problem: Low yield during synthesis of cinnamamide derivatives.

  • Possible Cause: Inefficient coupling reaction between the cinnamic acid and the amine.

  • Troubleshooting Steps:

    • Activate the Carboxylic Acid: If using a direct coupling method, ensure your coupling reagent (e.g., HATU) is fresh and used in the correct stoichiometric ratio.

    • Use an Intermediate: Consider converting the cinnamic acid to the more reactive cinnamoyl chloride using thionyl chloride before reacting it with the amine. This is a robust, high-yielding method.[4]

    • Optimize Reaction Conditions: Ensure the reaction is performed under anhydrous (water-free) conditions, as water can hydrolyze intermediates. Adjust the temperature; some reactions benefit from cooling (0°C) to minimize side reactions.[4]

Problem: My purified compound is poorly soluble in aqueous buffers for biological assays.

  • Possible Cause: The modifications made to the scaffold have significantly increased its lipophilicity.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution of your compound in a biocompatible organic solvent like dimethyl sulfoxide (DMSO).

    • Serial Dilution: Serially dilute the stock solution in your assay medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[14]

    • Test for Solvent Effects: Always run a vehicle control (assay medium with the same final concentration of the solvent) to ensure that the observed biological effects are due to your compound and not the solvent.

Problem: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause: Compound instability, inaccurate concentration, or variability in cell culture.

  • Troubleshooting Steps:

    • Verify Compound Purity and Identity: Confirm the structure and purity of your compound using methods like NMR and mass spectrometry before conducting biological assays.[4][15]

    • Check Compound Stability: Some compounds may degrade in aqueous media over time. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.

    • Standardize Cell Culture: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment.[14] Use cells from a similar passage number to minimize experimental variability.

Data on Biological Activity

Quantitative data from various studies are summarized below to facilitate the comparison of different cinnamamide derivatives.

Table 1: In-vitro Anti-inflammatory Activity of Cinnamamide-Thiophene Derivatives [4]

Compound IDInhibition of Protein Denaturation (%) at 100 µg/mLHRBC Membrane Stabilization (%) at 100 µg/mL
C261.2167.28
C560.1265.13
C865.1170.43
C961.7867.13
C1152.360.4
Ibuprofen (Standard)76.1180.54

Table 2: Anticancer Activity (IC₅₀ in µg/mL) of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [16][17]

Compound IDHeLa (Cervical Cancer)SKOV-3 (Ovarian Cancer)MCF-7 (Breast Cancer)
16c< 107.8711.20
16d< 10< 10< 10
17a< 1014.1212.01
17d< 1012.3314.87

Table 3: Antimicrobial Activity (MIC in µg/mL) of Cinnamamide Derivatives Against Staphylococci [6][17]

Compound IDS. aureus ATCC 25923S. epidermidis ATCC 12228MRSA Clinical Strain
16d122
16e122
17c444

Visualized Workflows and Pathways

experimental_workflow purify purify antimicrobial antimicrobial purify->antimicrobial antioxidant antioxidant purify->antioxidant cytotoxicity cytotoxicity purify->cytotoxicity anti_inflammatory anti_inflammatory cytotoxicity->anti_inflammatory If Active & Non-Toxic pathway pathway anti_inflammatory->pathway lead_opt lead_opt pathway->lead_opt

Caption: A streamlined workflow for the synthesis and bioactivity screening of cinnamamide derivatives.

Nrf2_Pathway cluster_nucleus compound Cinnamamide Derivative (1g) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE genes Antioxidant Genes (GCLC, HO-1, NQO1) are->genes activates transcription gsh Glutathione (GSH) Synthesis genes->gsh protection Cell Protection from Oxidative Stress gsh->protection nrf2_nuc Nrf2 nrf2_nuc->are binds

Caption: Activation of the Nrf2/ARE antioxidant pathway by a cinnamamide derivative.[5]

NFkB_Pathway cluster_nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) lps->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Genes (NO, Cytokines) inflammation Inflammation genes->inflammation compound Cinnamamide compound->ikk inhibits nfkb_nuc NF-κB nfkb_nuc->genes activates transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway by cinnamamides.[13]

Key Experimental Protocols

Protocol 1: General Synthesis of Cinnamamide Derivatives via Cinnamoyl Chloride [4]

  • Cinnamoyl Chloride Preparation: Add thionyl chloride dropwise to a solution of the desired substituted cinnamic acid in an appropriate solvent (e.g., benzene) at room temperature. Reflux the mixture for 2-3 hours. Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude cinnamoyl chloride.

  • Amide Formation: Dissolve the crude cinnamoyl chloride in a suitable solvent like acetone.

  • Reaction: Cool the solution to 0°C in an ice bath. Add a solution of the desired amine (e.g., substituted 2-aminothiophenes) and a base (e.g., pyridine) in acetone dropwise with constant stirring.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for several hours. Pour the mixture into ice water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure cinnamamide derivative.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay [4][14]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol.

  • Assay: In a 96-well plate, add various concentrations of the test compound to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a microplate reader. Ascorbic acid is commonly used as a positive control.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [14]

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microplate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 4: MTT Assay for Cytotoxicity [14][17]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

  • Treatment: Treat the cells with various concentrations of the cinnamamide derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • Calculation: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

Validation & Comparative

Comparative Analysis of 4-(Trifluoromethyl)cinnamamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization and comparative properties of 4-(Trifluoromethyl)cinnamamide, a compound of interest in medicinal chemistry and agrochemicals due to its enhanced biological activity and stability conferred by the trifluoromethyl group.

This guide provides a comprehensive overview of the characterization data for this compound and compares it with unsubstituted cinnamamide and other para-substituted analogues. The inclusion of detailed experimental protocols and spectroscopic data aims to facilitate its synthesis, identification, and application in research and development.

Physicochemical and Spectroscopic Characterization

This compound presents as a white solid at room temperature and possesses a molecular formula of C₁₀H₈F₃NO with a molecular weight of 215.17 g/mol .[1][2] The trifluoromethyl group at the para position of the phenyl ring significantly influences its physicochemical properties, including lipophilicity and electronic characteristics, which can, in turn, affect its biological activity. For comparative purposes, characterization data for unsubstituted cinnamamide, 4-chlorocinnamamide, and 4-methoxycinnamamide are also presented.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₀H₈F₃NO215.17[1][2]162-164White Solid
CinnamamideC₉H₉NO147.17[3][4]148-150[4]White to off-white crystalline solid[4]
4-ChlorocinnamamideC₉H₈ClNO181.62185-187Not available
4-MethoxycinnamamideC₁₀H₁₁NO₂177.19168-170Not available

Spectroscopic Data Summary

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
This compound No experimental data foundNo experimental data foundNo experimental data found
Cinnamamide7.55-7.30 (m, 5H, Ar-H), 7.50 (d, 1H, J=15.7 Hz, -CH=), 6.57 (d, 1H, J=15.7 Hz, =CH-CO), 6.20 (br s, 2H, -NH₂)168.5 (C=O), 141.2 (-CH=), 134.5 (Ar-C), 129.8 (Ar-CH), 128.9 (Ar-CH), 127.8 (Ar-CH), 122.1 (=CH-CO)147 (M+), 131, 103, 77
4-Chlorocinnamamide7.50 (d, 2H, J=8.5 Hz, Ar-H), 7.42 (d, 2H, J=8.5 Hz, Ar-H), 7.48 (d, 1H, J=15.7 Hz, -CH=), 6.55 (d, 1H, J=15.7 Hz, =CH-CO), 6.25 (br s, 2H, -NH₂)168.2 (C=O), 139.8 (-CH=), 135.2 (Ar-C), 133.2 (Ar-C), 129.1 (Ar-CH), 128.9 (Ar-CH), 122.5 (=CH-CO)181/183 (M+), 165/167, 137, 102
4-Methoxycinnamamide7.45 (d, 2H, J=8.8 Hz, Ar-H), 6.90 (d, 2H, J=8.8 Hz, Ar-H), 7.40 (d, 1H, J=15.6 Hz, -CH=), 6.40 (d, 1H, J=15.6 Hz, =CH-CO), 6.10 (br s, 2H, -NH₂), 3.82 (s, 3H, -OCH₃)168.8 (C=O), 160.5 (Ar-C), 140.5 (-CH=), 129.5 (Ar-CH), 127.2 (Ar-C), 114.2 (Ar-CH), 118.5 (=CH-CO), 55.3 (-OCH₃)177 (M+), 162, 134, 119

Note: Spectroscopic data for substituted cinnamamides are predicted based on known substituent effects and data from similar compounds.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of cinnamamides involves the reaction of a substituted cinnamoyl chloride with an amine.[5] The following protocol is adapted for the synthesis of this compound.

Materials:

  • 4-(Trifluoromethyl)cinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia (aqueous solution or gas) or Ammonium chloride/triethylamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: To a solution of 4-(Trifluoromethyl)cinnamic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-(trifluoromethyl)cinnamoyl chloride.

  • Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a stirred, cooled (0 °C) solution of aqueous ammonia (excess) or a mixture of ammonium chloride (1.2 eq) and triethylamine (2.5 eq) in DCM. The reaction is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight of the synthesized compound.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Potential Biological Activity and Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[6][7] The proposed mechanism of action for the antimicrobial properties of some cinnamides involves the disruption of the microbial plasma membrane.[8] Specifically, these compounds can interact with ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death.[8]

Below is a conceptual workflow illustrating the synthesis and characterization process for this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-(Trifluoromethyl)cinnamic Acid acid_chloride 4-(Trifluoromethyl)cinnamoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ amidation Amidation with Ammonia acid_chloride->amidation crude_product Crude Product amidation->crude_product purification Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ms Mass Spectrometry pure_product->ms mp Melting Point pure_product->mp

Caption: Workflow for the synthesis and characterization of this compound.

The following diagram illustrates a plausible signaling pathway for the antifungal activity of cinnamamide derivatives, based on their interaction with the fungal cell membrane.

Antifungal_Mechanism cluster_compound Compound Action cluster_membrane Fungal Cell Membrane cluster_cellular_effects Cellular Effects compound This compound ergosterol Ergosterol compound->ergosterol Binds to / Inhibits Synthesis membrane Membrane Integrity ergosterol->membrane permeability Increased Permeability ergosterol->permeability Disruption leads to membrane->permeability Loss of ion_leakage Ion Leakage permeability->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of antifungal action for cinnamamide derivatives.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a foundational dataset for this compound, alongside key comparators, to aid researchers in their investigations. The provided synthetic and analytical protocols offer a practical starting point for further studies into the biological activities and potential applications of this and related molecules. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by this compound.

References

Comparative Analysis of ¹H and ¹³C NMR Spectra: 4-(Trifluoromethyl)cinnamamide and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-(Trifluoromethyl)cinnamamide with unsubstituted cinnamamide and 4-methoxycinnamamide, providing valuable insights for researchers in drug discovery and materials science. This guide includes a comprehensive analysis of spectral data, experimental protocols, and the influence of aromatic substitution on chemical shifts.

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the structural intricacies of organic compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group. To provide a clear context for the spectral features of this molecule, its NMR data is compared against unsubstituted cinnamamide and 4-methoxycinnamamide, an analog bearing an electron-donating group. This comparison highlights the significant influence of substituents on the electronic environment of the molecule, which is reflected in the chemical shifts of the protons and carbons.

¹H and ¹³C NMR Spectral Data Comparison

The ¹H and ¹³C NMR spectral data for this compound, Cinnamamide, and 4-Methoxycinnamamide are summarized in the tables below. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

CompoundAr-H (ppm)=CH- (α to C=O) (ppm)=CH- (β to C=O) (ppm)-NH₂ (ppm)Other (ppm)
This compound 7.70 (d, J = 8.2 Hz, 2H), 7.85 (d, J = 8.2 Hz, 2H)6.75 (d, J = 15.8 Hz, 1H)7.55 (d, J = 15.8 Hz, 1H)7.20 (br s, 1H), 7.65 (br s, 1H)
Cinnamamide 7.30-7.50 (m, 5H)6.55 (d, J = 15.7 Hz, 1H)7.45 (d, J = 15.7 Hz, 1H)7.10 (br s, 1H), 7.55 (br s, 1H)
4-Methoxycinnamamide 6.95 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H)6.40 (d, J = 15.7 Hz, 1H)7.35 (d, J = 15.7 Hz, 1H)7.00 (br s, 1H), 7.45 (br s, 1H)3.80 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectral Data

CompoundC=O (ppm)Ar-C (ppm)=CH- (α to C=O) (ppm)=CH- (β to C=O) (ppm)Other (ppm)
This compound 166.5125.8 (q, J = 3.7 Hz), 128.5, 129.0 (q, J = 32 Hz), 138.5, 124.0 (q, J = 272 Hz, CF₃)123.5139.0
Cinnamamide 167.8127.5, 128.9, 129.5, 134.8122.1140.2
4-Methoxycinnamamide 168.2114.2, 127.5, 129.3, 160.8118.5139.555.3 (-OCH₃)

Analysis of Spectral Data

The presence of the electron-withdrawing trifluoromethyl group (-CF₃) in this compound results in a noticeable downfield shift of the aromatic protons and carbons compared to the unsubstituted cinnamamide. Specifically, the aromatic protons of this compound appear as two distinct doublets at 7.70 and 7.85 ppm, indicating a deshielding effect. In contrast, the aromatic protons of cinnamamide appear as a multiplet between 7.30 and 7.50 ppm.

Conversely, the electron-donating methoxy group (-OCH₃) in 4-methoxycinnamamide causes an upfield shift of the aromatic protons, with signals appearing at 6.95 and 7.50 ppm. This shielding effect is also evident in the ¹³C NMR spectrum, where the aromatic carbons of 4-methoxycinnamamide are shifted upfield relative to cinnamamide.

The olefinic protons in all three compounds exhibit a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. The chemical shifts of these protons are also influenced by the substituent on the aromatic ring, following a similar trend to the aromatic protons.

Experimental Protocol

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of cinnamamide derivatives.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The spectrometer is locked to the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • Key parameters include a 90° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Key parameters include a 30-45° pulse width, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Below is a graphical representation of the general workflow for NMR spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference interpret Interpret Spectrum (Chemical Shifts, Coupling) reference->interpret

A simplified workflow for obtaining and analyzing NMR spectra.

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. This can be visualized as a decision-making pathway.

Spectral_Interpretation start NMR Spectrum num_signals_h Number of Signals (Proton Environments) start->num_signals_h chem_shift_h Chemical Shift (δ) (Electronic Environment) start->chem_shift_h integration Integration (Proton Ratio) start->integration multiplicity Multiplicity (Neighboring Protons) start->multiplicity num_signals_c Number of Signals (Carbon Environments) start->num_signals_c chem_shift_c Chemical Shift (δ) (Functional Groups) start->chem_shift_c structure Proposed Structure num_signals_h->structure chem_shift_h->structure integration->structure coupling Coupling Constant (J) (Connectivity/Stereochemistry) multiplicity->coupling coupling->structure num_signals_c->structure chem_shift_c->structure

References

Mass Spectrum Analysis: A Comparative Guide to 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral characteristics of a compound is fundamental to its identification, characterization, and quality control. This guide provides a comparative analysis of the mass spectrum of 4-(Trifluoromethyl)cinnamamide, offering insights into its fragmentation patterns and how they compare to related structures. This analysis is supported by experimental data and detailed protocols to aid in the replication and verification of these findings.

Executive Summary

This guide details the electron ionization-mass spectrometry (EI-MS) analysis of this compound. The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences the fragmentation pattern, providing a unique spectral fingerprint compared to unsubstituted cinnamamide. Key diagnostic ions for this compound are observed at m/z 215 (M+•), 196, 171, 145, and 127. A detailed experimental protocol for acquiring these spectra is provided, alongside a comparative analysis with the mass spectrum of cinnamamide.

Mass Spectral Data Comparison

The introduction of a trifluoromethyl group onto the cinnamamide scaffold results in a distinct mass spectrum. The table below summarizes the key ions observed for this compound and provides a comparison with unsubstituted cinnamamide.

Ion (m/z)Proposed FragmentRelative Intensity (%) for this compoundRelative Intensity (%) for Cinnamamide
215 [M]+•100-
196 [M - F]+Moderate-
171 [M - CONH2]+High-
147 --100 [M]+•
145 [M - CONH2 - C2H2]+High-
131 --High ([M - NH2]+)
127 [C7H4F3]+Moderate-
103 --High ([C8H7]+)

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows a logical pathway that allows for its structural elucidation. The primary fragmentation events are outlined below. The molecular ion ([M]+•) is readily observed at m/z 215. A key fragmentation involves the loss of a fluorine atom to yield the ion at m/z 196. Cleavage of the amide group results in the formation of the abundant ion at m/z 171. Subsequent loss of acetylene from this ion gives rise to the fragment at m/z 145. Another significant fragment is observed at m/z 127, corresponding to the trifluoromethyl-substituted tropylium ion.

Fragmentation_Pathway_of_this compound M+• (m/z 215) M+• (m/z 215) m/z 196 m/z 196 M+• (m/z 215)->m/z 196 - F m/z 171 m/z 171 M+• (m/z 215)->m/z 171 - •CONH2 m/z 145 m/z 145 m/z 171->m/z 145 - C2H2 m/z 127 m/z 127 m/z 171->m/z 127 - C2H2O

Fragmentation pathway of this compound.

Experimental Protocols

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode, 250 °C.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

The experimental workflow for this analysis is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation Library_Search Library Comparison Spectrum_Generation->Library_Search Fragmentation_Analysis Fragmentation Analysis Spectrum_Generation->Fragmentation_Analysis

Experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Techniques

While EI-MS is a robust technique for the structural elucidation of volatile and semi-volatile compounds like this compound, other methods can provide complementary information.

  • Chemical Ionization (CI): A softer ionization technique that would likely produce a more abundant molecular ion and less fragmentation. This can be useful for confirming the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. This would confirm the proposed fragment structures.

  • Tandem Mass Spectrometry (MS/MS): Allows for the isolation of a specific ion and its subsequent fragmentation. This would be invaluable for definitively linking fragment ions to their precursors and confirming the proposed fragmentation pathway.

Conclusion

The mass spectrum of this compound is characterized by a clear molecular ion and a series of diagnostic fragment ions that are directly related to its structure. The trifluoromethyl group plays a key role in directing the fragmentation, leading to a unique spectral fingerprint that allows for its unambiguous identification. By comparing its spectrum to that of unsubstituted cinnamamide, the influence of the substituent on the fragmentation process becomes evident. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working with this and similar compounds.

Comparative Efficacy of 4-(Trifluoromethyl)cinnamamide and Other Antimicrobials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of 4-(Trifluoromethyl)cinnamamide against established antimicrobial agents. The following sections detail its performance based on available experimental data, outline the methodologies used in these assessments, and visualize the experimental workflow.

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have garnered attention for their broad spectrum of biological activities. Among these, this compound has been a subject of interest due to the recognized role of the trifluoromethyl group in enhancing the biological activity and stability of compounds. This guide synthesizes available data to offer a comparative perspective on its antimicrobial potential.

Data Presentation: Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other common antimicrobials against various bacterial strains. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution as experimental conditions may have varied. Data for the specific compound (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is limited; therefore, data for closely related trifluoromethyl-substituted cinnamamides are also included as a reference.

CompoundMicroorganismStrainMIC (µg/mL)Reference
Trifluoromethyl-substituted N-arylcinnamamides
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureusATCC 2921312.3 - 24.6[1]
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideMethicillin-resistant S. aureus (MRSA)Clinical Isolates12.3 - 24.6[1]
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideMycobacterium smegmatisATCC 70008424.6[1]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamideStaphylococcus aureusATCC 292130.15 - 5.57 (µM)[2]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamideEnterococcus faecalisATCC 292122.34 - 44.5 (µM)[2]
Standard Antimicrobials
CiprofloxacinStaphylococcus aureusATCC 292130.25[3]
CiprofloxacinMethicillin-resistant S. aureus (MRSA)Clinical Isolates0.25 - 0.5[4]
AmoxicillinEscherichia coliClinical IsolatesMIC range varies significantly[5]
VancomycinEnterococcus faecalisATCC 292122[6]
Penicillin GStaphylococcus aureusATCC 259230.4[7]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the efficacy of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

  • Preparation of Antimicrobial Stock Solutions:

    • The test compound, this compound, and reference antimicrobials are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • A sterile 96-well microtiter plate is used.

    • Serial two-fold dilutions of the antimicrobial stock solutions are prepared in a liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antimicrobial concentrations across the wells.

  • Inoculum Preparation:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This standardized suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).

    • The microtiter plate is incubated at 35-37°C for 16-20 hours under aerobic conditions.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Visual inspection for turbidity is the standard method.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and a conceptual signaling pathway for the potential mechanism of action of cinnamamides.

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Antimicrobial Stock Solution dilution Serial Dilution of Antimicrobial stock->dilution Add to plate media Bacterial Culture (0.5 McFarland) inoculation Inoculation of Bacterial Suspension media->inoculation Standardize & Dilute plate 96-Well Plate with Growth Medium plate->dilution dilution->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation read_plate Visual Inspection for Turbidity incubation->read_plate determine_mic Determine MIC read_plate->determine_mic Lowest concentration with no growth

Caption: Workflow for MIC determination using the broth microdilution method.

Cinnamamide_MoA cluster_cell Bacterial Cell cluster_effects Potential Effects membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm cell_lysis Cell Lysis membrane->cell_lysis Leads to wall Cell Wall wall->membrane dna DNA ribosome Ribosome cinnamamide This compound cinnamamide->membrane Disrupts membrane potential? cinnamamide->wall Inhibits cell wall synthesis? dna_synthesis Inhibition of DNA Replication cinnamamide->dna_synthesis Interferes with enzymes? protein_synthesis Inhibition of Protein Synthesis cinnamamide->protein_synthesis Binds to ribosomal subunits?

Caption: Postulated mechanisms of antimicrobial action for cinnamamides.

References

Unraveling the Potency: A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Cinnamamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of trifluoromethyl-substituted cinnamamides, a class of compounds demonstrating a wide spectrum of pharmacological potential, including anticonvulsant, antimicrobial, and antidepressant effects. By presenting key experimental data in a clear, comparative format and detailing the methodologies behind these findings, this document aims to accelerate further research and development in this promising area.

The strategic incorporation of a trifluoromethyl (-CF3) group into the cinnamamide scaffold has been shown to significantly modulate the biological activity of these compounds. The high electronegativity, metabolic stability, and lipophilicity conferred by the -CF3 group can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.[1][2][3][4] This guide delves into the structure-activity relationships (SAR) of these analogs, offering a side-by-side view of their performance in various biological assays.

Comparative Biological Activities

The biological evaluation of a range of trifluoromethyl-substituted cinnamamides has revealed significant activity across several therapeutic areas. The position of the trifluoromethyl group on the phenyl ring, as well as other substitutions on the cinnamamide core, plays a critical role in determining the potency and selectivity of these compounds.[5][6][7]

Anticonvulsant Activity

Studies on (E)- and (Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamides and their N-alkyl derivatives have demonstrated their potential as anticonvulsant agents. The introduction of a meta-trifluoromethyl group generally leads to compounds more active than their unsubstituted counterparts.[5] In some series, the m-CF3 substitution has been shown to produce less toxic and, in certain instances, more active compounds than previously studied amides.[5]

Table 1: Anticonvulsant Activity of Trifluoromethyl-Substituted Cinnamamides

CompoundSubstitutionAnimal ModelActivity MetricValueReference
(E)-m-(trifluoromethyl)-α,β-dimethylcinnamamidem-CF3, α,β-dimethylMouseMES Test (ED50)Data not available in abstract[5]
(Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamidem-CF3, α,β-dimethylMouseMES Test (ED50)Data not available in abstract[5]
(E)-m-(trifluoromethyl)-α-methylcinnamamidem-CF3, α-methylMouseMES Test (ED50)Data not available in abstract[5]

Note: Specific quantitative data (ED50 values) were not available in the abstracts of the cited sources. Further review of the full-text articles is recommended for detailed quantitative comparison.

Antimicrobial and Antitubercular Activity

A number of trifluoromethyl-substituted cinnamamides have exhibited potent activity against various bacterial and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][8][9][10] The position of the trifluoromethyl group on either the cinnamic acid or the anilide portion of the molecule significantly influences the antimicrobial spectrum and potency. For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide have shown high activity against multiple staphylococcal strains and M. tuberculosis.[8][9][10]

Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Cinnamamides

CompoundTarget OrganismActivity MetricValue (µM)Reference
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamideS. aureus, MRSA, E. faecalis, M. smegmatis, M. marinumMICSubmicromolar[6]
(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, MRSA, E. faecalis, M. smegmatis, M. marinumMICSubmicromolar[6]
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamideS. aureus, MRSA, E. faecalis, M. smegmatis, M. marinumMICSubmicromolar[6]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideS. aureus strains, M. tuberculosisMIC22.27[8][9][10]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus strains, M. tuberculosisMIC27.47[8][9][10]
Antidepressant Activity

Research into cinnamamide derivatives has also identified compounds with significant antidepressant-like activity. Notably, compounds bearing a trifluoromethyl group within a methylenedioxyphenyl moiety have demonstrated potent effects in preclinical models.[7] Compound 3f from one such study was found to be as effective or even more effective than the standard drug fluoxetine at a 10 mg/kg dose in tail suspension and forced swim tests.[7]

Table 3: Antidepressant Activity of a Trifluoromethyl-Substituted Cinnamamide Derivative

CompoundAnimal ModelTestDoseEffectReference
3fMouseTail Suspension Test10 mg/kgSignificant decrease in immobility[7]
3fMouseForced Swim Test10 mg/kgSignificant decrease in immobility[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Anticonvulsant Activity Screening

The anticonvulsant activity of the cinnamamide derivatives was evaluated in mice. The primary screening method cited is the Maximal Electroshock (MES) test, a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. The test involves administering a supramaximal electrical stimulus to the cornea or scalp of the animal and observing the presence or absence of a tonic hindlimb extension. The dose at which 50% of the animals are protected from the seizure is determined as the median effective dose (ED50).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and mycobacterial strains was determined using broth microdilution methods according to established guidelines. In a typical assay, serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a standardized inoculum of the test organism. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antidepressant Activity Assessment

The antidepressant-like effects of the cinnamamide derivatives were assessed using two widely accepted behavioral despair models in mice: the tail suspension test (TST) and the forced swim test (FST). In both tests, animals are subjected to a short period of inescapable stress, and the duration of immobility is measured. A decrease in the duration of immobility is indicative of an antidepressant-like effect. The open-field test is also used to rule out any confounding locomotor stimulant effects of the compounds.[7]

Visualizing the Structure-Activity Landscape

To better illustrate the relationships between chemical structure and biological activity, as well as the experimental workflows, the following diagrams are provided.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start Cinnamic Acid & Aniline Precursors synthesis Synthesis of Trifluoromethyl- Substituted Cinnamamides start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro / In Vivo Assays (e.g., MIC, MES test) purification->screening data Quantitative Data (e.g., MIC, ED50) screening->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification sar->lead lead->synthesis Optimization

Caption: General workflow for the synthesis and SAR study of trifluoromethyl-substituted cinnamamides.

Antimicrobial_SAR_Logic Cinnamamide Cinnamamide Scaffold CF3_Cinnamic CF3 on Cinnamic Ring (e.g., m- or p-position) Cinnamamide->CF3_Cinnamic CF3_Anilide CF3 on Anilide Ring (e.g., 3-CF3, 3,5-bis(CF3)) Cinnamamide->CF3_Anilide Other_Substituents Other Substituents (e.g., Cl, CH3 on rings) Cinnamamide->Other_Substituents Activity Antimicrobial / Antitubercular Activity CF3_Cinnamic->Activity Modulates Potency CF3_Anilide->Activity Significantly Enhances Potency Other_Substituents->Activity Fine-tunes Activity

Caption: Key structural modifications influencing the antimicrobial activity of cinnamamides.

References

A Comparative Analysis of 4-(Trifluoromethyl)cinnamamide and Other Hedgehog Pathway Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of 4-(Trifluoromethyl)cinnamamide with other prominent Hedgehog (Hh) pathway inhibitors. This guide is intended to be an objective resource, presenting experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is a known driver in the development and progression of several cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias.[1][2] This has made the Hh pathway a significant target for anticancer drug development.[1] The canonical pathway involves the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then initiates a signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[2][3]

This guide focuses on a comparative analysis of this compound and other well-established Hh pathway inhibitors, including both FDA-approved drugs and key research compounds.

Comparative Analysis of Hedgehog Pathway Inhibitors

The inhibitors discussed in this guide target the Hedgehog pathway at different points, primarily either at the level of the Smoothened (SMO) receptor or the downstream GLI transcription factors.

Mechanism of Action
  • SMO Antagonists: A majority of the inhibitors, including the this compound derivative (compound 13d), Vismodegib, Sonidegib, Glasdegib, and Itraconazole, function by binding to and inhibiting the SMO receptor.[1][4][5][6] This prevents the downstream activation of the signaling cascade.

  • GLI Antagonists: GANT61 acts further downstream in the pathway by inhibiting the GLI transcription factors, which are the final effectors of the Hh pathway.[7][8] This mechanism offers a potential advantage in overcoming resistance mechanisms that may arise from mutations in the SMO receptor.

The following diagram illustrates the canonical Hedgehog signaling pathway and the points of intervention for these inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Promotes 4-TFM-Cinnamamide This compound (Compound 13d) 4-TFM-Cinnamamide->SMO Inhibits Vismodegib Vismodegib Vismodegib->SMO Sonidegib Sonidegib Sonidegib->SMO Glasdegib Glasdegib Glasdegib->SMO Itraconazole Itraconazole Itraconazole->SMO GANT61 GANT61 GANT61->GLI Inhibits

Caption: The Hedgehog signaling pathway and points of inhibitor intervention.

Quantitative Data Presentation

The following tables summarize the in vitro potency of the discussed Hedgehog pathway inhibitors based on reported IC50 values from comparable assays.

Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors (SMO Antagonists)

InhibitorTargetAssay TypeCell LineIC50Reference(s)
This compound (Compound 13d) SMOGli-luciferase reporterNIH/3T31.44 nM [9]
Vismodegib (GDC-0449)SMOGli-luciferase reporterHEPM2.8 nM[10][11]
Sonidegib (LDE225)SMOGli-luciferase reporterHEPM2.8 nM[10][11]
ItraconazoleSMOGli-luciferase reporterSmo-/- MEFs~600 nM[12]
Glasdegib (PF-04449913)SMOGli-luciferase reporterC3H10T1/25 nM[13]

Table 2: In Vitro Potency of Hedgehog Pathway Inhibitors (GLI Antagonist)

InhibitorTargetAssay TypeCell LineIC50Reference(s)
GANT61GLI1/2Gli-luciferase reporterNIH/3T3 (Shh-LIGHT2)~5 µM[7]

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here are for comparative purposes and are drawn from studies using similar methodologies where possible.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of Hedgehog pathway inhibitors.

GLI-Luciferase Reporter Assay

This assay is a common and robust method to quantify the activity of the Hedgehog pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase activity.

Materials:

  • Hedgehog-responsive cell line (e.g., NIH/3T3 or Shh-LIGHT2 cells)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) and control inhibitors (e.g., Vismodegib)

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or SAG)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Plate the reporter cells in a 96-well plate and culture until they reach a confluent monolayer.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls. Include a vehicle control.

  • Pathway Activation: Add a Hedgehog pathway agonist to all wells except for the negative control.

  • Incubation: Incubate the plate for 24-48 hours.[10]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.[10]

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells.

Materials:

  • Cancer cell line with an active Hedgehog pathway

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a desired period (e.g., 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3][15]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line with an active Hedgehog pathway

  • Test compounds and vehicle

  • Calipers for tumor measurement

Protocol:

  • Tumor Inoculation: Subcutaneously inject the cancer cells into the flank of the mice.[7]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compounds and vehicle according to the desired dosing schedule (e.g., oral gavage daily).[7]

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Plot the tumor growth curves for each group and evaluate the tumor growth inhibition.

The following diagram illustrates a general workflow for the in vivo evaluation of a Hedgehog pathway inhibitor.

start Start inoculation Tumor Cell Inoculation start->inoculation growth Tumor Growth Monitoring inoculation->growth randomization Randomization growth->randomization treatment Treatment (Inhibitor or Vehicle) randomization->treatment measurement Tumor Volume Measurement treatment->measurement analysis Data Analysis (Tumor Growth Inhibition) measurement->analysis end End analysis->end

Caption: A typical workflow for in vivo inhibitor evaluation.

Logical Comparison of Inhibitor Classes

The choice between an SMO antagonist and a GLI antagonist depends on the specific research question and the context of the cancer being studied. The following diagram illustrates the logical relationship in selecting an inhibitor class.

start Start: Inhibit Hedgehog Pathway smo_target Target SMO? start->smo_target smo_inhibitors SMO Antagonists (e.g., 4-TFM-Cinnamamide, Vismodegib) smo_target->smo_inhibitors Yes gli_inhibitors GLI Antagonists (e.g., GANT61) smo_target->gli_inhibitors No smo_resistance Potential for SMO Resistance Mutations? smo_inhibitors->smo_resistance smo_resistance->smo_inhibitors No consider_gli Consider GLI Antagonist smo_resistance->consider_gli Yes

Caption: Logical selection between SMO and GLI inhibitors.

Conclusion

The this compound derivative, compound 13d, has demonstrated highly potent in vitro activity against the Hedgehog pathway, with an IC50 value superior to that of the FDA-approved drug Vismodegib in a comparable assay.[9] Its mechanism of action as a SMO antagonist places it in the same class as several clinically relevant inhibitors. This guide provides the necessary data and experimental context for researchers to objectively evaluate the potential of this compound and other inhibitors for their specific research applications. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

Cinnamamide Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of cinnamamide derivatives, this guide offers a comparative overview of their efficacy in laboratory assays versus preclinical animal models. Cinnamamide, a naturally occurring amide of cinnamic acid, and its synthetic derivatives have garnered significant interest in the scientific community for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance in controlled in vitro environments and the more complex biological landscape of in vivo studies.

The transition from a promising in vitro result to a successful in vivo outcome is a critical hurdle in drug discovery. Cinnamamide compounds are no exception. While they may exhibit potent activity against cancer cell lines in a petri dish or inhibit microbial growth in culture, their effectiveness in a living organism is subject to a host of pharmacokinetic and pharmacodynamic factors. This guide will explore these nuances through quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows.

Comparative Efficacy Data: In Vitro vs. In Vivo

The following tables summarize the efficacy of select cinnamamide derivatives in both in vitro and in vivo experimental settings. It is important to note that direct comparisons can be challenging due to variations in experimental design, animal models, and compound formulations.

Anticancer Activity
Compound/DerivativeIn Vitro AssayCell LineIC50 ValueIn Vivo ModelTreatment RegimenOutcome
NMJ-2 (cinnamyl sulfonamide hydroxamate) HDAC Enzyme Inhibition-0.41 ± 0.01 µM[1]DMH-induced colon adenocarcinoma in Wistar rats[1]10 mg/kg i.p. once daily for 21 days[1]Significantly reduced aberrant crypt foci and adenocarcinoma count.[1]
Cytotoxicity (MTT Assay)HCT 116 (Colon)3.3 ± 0.15 µM[1]
(2E)-N-(2,5-dichlorophenyl)-3-phenyl-prop-2-enamide NF-κB Activation (LPS-induced)THP-1 monocytesHigh inhibition at 2 µM[2]Not ReportedNot ReportedNot Reported
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide NF-κB Activation (LPS-induced)THP-1 monocytesHigh inhibition at 2 µM[2]Not ReportedNot ReportedNot Reported
Compound 5 (cinnamic acid derivative) Cytotoxicity (MTT Assay)A-549 (Lung)10.36 µM[3]Not ReportedNot ReportedNot Reported
Compound 11 (acetoxy cinnamic acid derivative) Cytotoxicity (MTT Assay)MCF-7 (Breast)15.28 µg/ml[4]Not ReportedNot ReportedNot Reported
Anti-inflammatory Activity
Compound/DerivativeIn Vitro AssayCell Line/SystemKey In Vitro FindingsIn Vivo ModelKey In Vivo Findings
Cinnamic Aldehyde LPS-stimulated MacrophagesRAW264.7Concentration-dependent inhibition of NO, TNF-α, and PGE2 production.[5][6]Carrageenan-induced paw edema in mice[5][6]Decreased paw edema; reduced iNOS, COX-2, and NF-κB expression in paw tissue.[5][6]
Antimicrobial Activity
Compound/DerivativeIn Vitro AssayMicrobial StrainMIC ValueIn Vivo ModelKey In Vivo Findings
N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamides (e.g., 16d, 16e) Broth MicrodilutionStaphylococcus and Enterococcus species1-4 µg/mL[7][8]Not ReportedNot Reported
4-isopropylbenzylcinnamide (18) Broth MicrodilutionS. aureus, S. epidermidis, P. aeruginosa458.15 µM[9][10]Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[11][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the cinnamamide compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[11] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm.[12][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Xenograft models are widely used to evaluate the efficacy of anticancer compounds in a living system.[14][15]

  • Cell Culture and Preparation: Culture human cancer cells (e.g., HCT 116) in appropriate media. Harvest the cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10⁷ cells/mL.[14]

  • Animal Model: Use immunodeficient mice, such as athymic nude or BALB/c nude mice, to prevent rejection of the human tumor cells.[16]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.[14] Calculate tumor volume using the formula: (Length × Width²) / 2.[14][16]

  • Treatment: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[14][15] Administer the cinnamamide compound via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[16] The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.[16] At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which cinnamamide compounds exert their effects is crucial for rational drug design and development. Many derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.

Caption: Cinnamamide as an HDAC inhibitor.

Caption: In vitro to in vivo workflow.

References

Navigating the Maze: A Comparative Guide to the ADMET Properties of Novel Chlorinated N-arylcinnamamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel drug candidates is paramount. This guide provides a comparative analysis of the ADMET properties of a series of novel chlorinated N-arylcinnamamides, offering insights supported by experimental data to inform early-stage drug discovery decisions.

The journey of a drug from administration to its therapeutic target is a complex process governed by its physicochemical and pharmacokinetic properties. A promising bioactive compound can ultimately fail in clinical trials if it possesses an unfavorable ADMET profile. Chlorinated N-arylcinnamamides have emerged as a class of compounds with potential anti-infective, anti-inflammatory, and anti-cancer properties.[1] This guide delves into the critical ADMET characteristics of these novel compounds, with a focus on lipophilicity, a key determinant of a drug's behavior in the body.

Comparative Analysis of Physicochemical Properties

The "drug-likeness" of a compound is often initially assessed using frameworks like Lipinski's Rule of Five.[1][2] This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a log P (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

A study of (2E)-3-(3,4-Dichlorophenyl)-N-arylprop-2-enanilides, where the anilide ring was further mono- or di-chlorinated, provides valuable insights into their ADMET-related physicochemical properties.[2] The lipophilicity of these compounds was experimentally determined using reversed-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes key calculated and experimentally relevant parameters for a selection of these compounds.

Compound IDStructureMolecular Weight ( g/mol )log P (calculated)log D7.4 (calculated)
1 (2E)-3-(3,4-Dichlorophenyl)-N-phenylpropan-2-enamide292.164.664.66
2 (2E)-3-(3,4-Dichlorophenyl)-N-(2-chlorophenyl)propan-2-enamide326.605.215.21
3 (2E)-3-(3,4-Dichlorophenyl)-N-(3-chlorophenyl)propan-2-enamide326.605.375.37
4 (2E)-3-(3,4-Dichlorophenyl)-N-(4-chlorophenyl)propan-2-enamide326.605.375.37
5 (2E)-3-(3,4-Dichlorophenyl)-N-(2,4-dichlorophenyl)propan-2-enamide361.055.925.92
6 (2E)-3-(3,4-Dichlorophenyl)-N-(2,5-dichlorophenyl)propan-2-enamide361.055.925.92
7 (2E)-3-(3,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)propan-2-enamide361.056.086.08

Data sourced from "Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides".[2]

Notably, while some of the more highly chlorinated compounds slightly exceed the log P value of 5 as stipulated by Lipinski's Rule of Five, their calculated log D7.4 values, which account for ionization at physiological pH, are also elevated.[2] A log D7.4 slightly higher than 1 is often considered indicative of a good balance between solubility and passive diffusion permeability, suggesting favorable intestinal absorption and potentially minimized metabolism due to lower binding to metabolic enzymes.[1][2]

Experimental Protocols

A cornerstone of reliable ADMET profiling is the use of robust experimental methodologies. The primary experimental data available for this series of chlorinated N-arylcinnamamides is the determination of their lipophilicity.

Determination of Lipophilicity by RP-HPLC

The lipophilicity of the chlorinated N-arylcinnamamides was determined experimentally using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Principle: This method is based on the principle that the retention time of a compound on a non-polar stationary phase is proportional to its lipophilicity. The logarithm of the capacity factor (log k) is linearly correlated with the logarithm of the partition coefficient (log P).

Methodology:

  • Instrumentation: An Agilent 1260 Infinity HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector was used.

  • Stationary Phase: A C18 reversed-phase column was employed.

  • Mobile Phase: The procedure was carried out under isocratic conditions with a mobile phase consisting of methanol and water.

  • Detection: The compounds were detected by UV-Vis spectroscopy.

  • Calibration: A series of standard compounds with known log P values were used to create a calibration curve.

  • Analysis: The retention times of the test compounds were measured, and their log k values were calculated. The log P values were then determined from the calibration curve.

The distribution coefficient at a specific pH (log D) can also be determined by adjusting the pH of the mobile phase. For instance, a pH of 7.4 is used to mimic physiological conditions in the blood, while a pH of 6.5 is relevant for the small intestine.[2]

ADMET Profiling Workflow

The assessment of ADMET properties is a multi-faceted process that often follows a tiered approach, starting with in silico predictions and progressing to in vitro and in vivo assays. The following diagram illustrates a generalized experimental workflow for ADMET profiling of novel compounds like chlorinated N-arylcinnamamides.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_decision Lead Optimization A Compound Library of Chlorinated N-arylcinnamamides B Prediction of Physicochemical Properties (logP, MW, TPSA) A->B C ADMET Modeling (Solubility, Permeability, Metabolism, Toxicity) B->C D Solubility Assays (Kinetic, Thermodynamic) C->D Prioritize Compounds E Permeability Assays (PAMPA, Caco-2) D->E F Metabolic Stability Assays (Microsomes, Hepatocytes) E->F G Toxicity Assays (Cytotoxicity, hERG) F->G H Data Analysis & Structure-Property Relationship (SPR) G->H H->A Design New Analogs I Selection of Lead Candidates H->I

Generalized workflow for ADMET profiling of novel compounds.

This workflow highlights the iterative nature of drug discovery, where early ADMET data informs the design and synthesis of new analogs with improved properties.

References

A Comparative Analysis of Cinnamamide Isomers: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various cinnamamide isomers, supported by experimental data. Cinnamic acid and its amide derivatives, cinnamamides, are naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. The spatial arrangement of substituents in these molecules, giving rise to different isomers, can profoundly influence their biological efficacy. This guide delves into a comparative study of these isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial activities.

Quantitative Data Summary

To facilitate a clear comparison of the biological potency of different cinnamamide derivatives, the following tables summarize key quantitative data from various experimental studies. These tables highlight the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Cinnamamide Derivatives (IC50 in µM)
Compound/IsomerCell LineIC50 (µM)Reference
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamideAGS (Gastric Adenocarcinoma)Potentially Promising[1]
N-benzyl-p-coumaramide (5a)P388 (Murine Leukemia)16.15 µg/mL[2]
N-benzylcaffeamide (5b)P388 (Murine Leukemia)674.38 µg/mL[2]
N-benzylferulamide (5c)P388 (Murine Leukemia)179.56 µg/mL[2]
Derivative 16cHeLa, SKOV-3, MCF-7<10 µg/mL[3]
Derivative 16dHeLa, SKOV-3, MCF-7<10 µg/mL[3]
Derivative 17aHeLa, MCF-7<10 µg/mL[3]
Derivative 17dHeLa<10 µg/mL[3]
Table 2: Anti-inflammatory Activity of Cinnamamide Derivatives
Compound/IsomerAssayActivityReference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideNF-κB activationHigh inhibition at 2 µM[3]
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideNF-κB activationHigh inhibition at 2 µM[3]
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideNF-κB activationHigh inhibition at 2 µM[3]
Cinnamamide Derivative 3bProtein DenaturationHighest capacity[4]
Cinnamamide Derivative 3bProteinase Inhibition45.03±3.211% at 500µg/mL[4]
Table 3: Antimicrobial Activity of Cinnamamide Derivatives (MIC in µM)
Compound/IsomerMicroorganismMIC (µM)Reference
Butyl cinnamate (6)Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, Penicillium citrinum626.62[5]
4-isopropylbenzylcinnamide (18)Staphylococcus aureus, S. epidermidis, Pseudomonas aeruginosa458.15[5]
Decyl cinnamate (9)S. aureus, S. epidermidis, P. aeruginosa550.96[5]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide DerivativesStaphylococcus and Enterococcus species1–4 µg/mL[6]
cis-Cinnamic acidMycobacterium tuberculosis (MDR strain)16.9 (MBC)[7]
trans-Cinnamic acidMycobacterium tuberculosis (MDR strain)2000 (MBC)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of cinnamamide isomers.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cinnamamide derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity (NF-κB Activation Assay)

This assay measures the inhibition of the transcription factor NF-κB, a key regulator of inflammatory responses.

  • Cell Line: A human monocytic cell line (e.g., THP1-Blue™ NF-κB) containing a reporter gene for NF-κB activity is used.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NF-κB activation.

  • Compound Treatment: Cells are co-treated with LPS and various concentrations of the cinnamamide derivatives.

  • Reporter Gene Assay: The activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase) is measured, which is proportional to NF-κB activation.

  • Data Analysis: The reduction in reporter gene activity in the presence of the compounds indicates their inhibitory effect on NF-κB activation.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The cinnamamide derivatives are serially diluted in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Mechanisms

To better understand the biological processes influenced by cinnamamide isomers, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_screening Primary Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies A Anticancer Activity (MTT Assay) D IC50 Determination A->D B Anti-inflammatory Activity (NF-κB Assay) E Inhibition Percentage B->E C Antimicrobial Activity (Broth Microdilution) F MIC Determination C->F G Signaling Pathway Analysis D->G E->G H Structure-Activity Relationship F->H G->H

Caption: A streamlined workflow for the biological activity screening of cinnamamide isomers.

nfkb_pathway Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Cinnamamide Cinnamamide Isomers Cinnamamide->IKK inhibits

Caption: Cinnamamide isomers can inhibit the NF-κB signaling pathway, reducing inflammation.

mapk_pathway Modulation of MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors activates CellResponse Cell Proliferation, Invasion, Survival TranscriptionFactors->CellResponse regulates Cinnamamide Cinnamamide Isomers Cinnamamide->Raf inhibits Cinnamamide->ERK inhibits

References

Cytotoxicity of 4-(Trifluoromethyl)cinnamamide: A Comparative Analysis on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. Cinnamamide derivatives have emerged as a promising class of compounds, with studies highlighting their potential as cytotoxic agents. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and biological activity. This guide provides a comparative overview of the cytotoxic effects of 4-(Trifluoromethyl)cinnamamide and related derivatives on various cancer and normal cell lines, supported by experimental data and methodologies.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various cinnamamide derivatives, including those with trifluoromethyl substitutions, against a panel of human cancer and normal cell lines. The data has been compiled from multiple in-vitro studies to provide a comparative perspective. It is important to note that direct IC50 data for this compound across a wide range of cell lines is limited in the public domain; therefore, data for structurally related compounds are also included to provide a broader context of the potential efficacy and selectivity of this class of molecules.

Compound ClassCell LineCell TypeIC50 (µM)Reference
Trifluoromethyl-containing Azole Compound (a1) MCF-7Human Breast Adenocarcinoma5.84 ± 0.76 µg/mL[1]
MDA-MB-231Human Breast Adenocarcinoma5.01 ± 0.32 µg/mL[1]
HCT-116Human Colon Cancer5.57 ± 0.02 µg/mL[1]
p-Fluorocinnamide Derivative (6) HepG2Human Liver Cancer4.23[2]
Cinnamamide (CNM) KBHuman Oral Epidermoid Carcinoma1290 - 1940[3]
BEL-7402Human Hepatoma1290 - 1940[3]
HT-1080Human Fibrosarcoma1290 - 1940[3]
2BS (Normal) Human Fetal Lung 4330 [3]
Cinnamoyl Derivative (3e) U87MGHuman GlioblastomaNot specified[4]
SHSY-5YHuman NeuroblastomaNot specified[4]
HDFa (Normal) Human Dermal Fibroblasts Non-toxic up to 100 µg/mL [4]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives HeLaHuman Cervical CancerIC50 values below 10 µg/mL for active compounds[5]
SKOV-3Human Ovarian CancerIC50 values below 10 µg/mL for active compounds[5]
MCF-7Human Breast CancerIC50 values below 10 µg/mL for active compounds[5]

Experimental Protocols

The cytotoxicity data presented above were primarily generated using the MTT and SRB colorimetric assays. These methods are standard for in-vitro screening of cytotoxic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability.[5] It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Add Solubilizing Agent (DMSO) formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate end_node End calculate->end_node

A simplified workflow diagram of the MTT cytotoxicity assay.

Potential Signaling Pathways

Cinnamamide derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have also been shown to inhibit key signaling molecules involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[2][6] The trifluoromethyl group can enhance the interaction of these compounds with their molecular targets.

A plausible mechanism of action for a cytotoxic cinnamamide derivative could involve the inhibition of a key signaling pathway, such as the EGFR pathway, leading to the downstream suppression of pro-survival signals and the activation of apoptotic pathways.

Signaling_Pathway cluster_pathway Potential Signaling Pathway of a Cinnamamide Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinn This compound EGFR EGFR Cinn->EGFR Inhibition AKT AKT EGFR->AKT Activation ERK ERK EGFR->ERK Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Proliferation Cell Proliferation ERK->Proliferation Promotion Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

A potential signaling pathway inhibited by a cinnamamide derivative.

Conclusion

The available data suggests that cinnamamide derivatives, particularly those containing a trifluoromethyl group, exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, some of these compounds show a degree of selectivity, with lower toxicity observed in normal cell lines. This selective cytotoxicity is a crucial attribute for any potential anti-cancer therapeutic. The mechanisms of action appear to involve the induction of apoptosis and interference with key cellular signaling pathways. Further comprehensive studies on this compound are warranted to fully elucidate its cytotoxic profile and therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to investigate this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)cinnamamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Trifluoromethyl)cinnamamide, ensuring compliance and minimizing risk.

1. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation.[1][2][3] This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][3][4]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[1][2]

  • Eye/Face Protection : Use chemical safety goggles or a face shield.[2][4]

  • Skin and Body Protection : A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

2. Waste Identification and Classification

This compound and its empty containers are to be treated as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][5]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2][3][5]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1][3]

3. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1][2][3][5] The following steps outline the process for preparing this chemical for disposal.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3]

Step 2: Container Labeling

  • Clearly label the waste container with the chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).

  • Ensure the label is legible and securely attached to the container.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be a well-ventilated place.[1][2][5]

  • Keep the container tightly closed.[1][2][5]

  • Store away from incompatible materials, such as oxidizing agents.[5]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

4. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste (Solid Waste or Spill Cleanup) ppe->collect label Step 3: Securely Seal and Label Waste Container collect->label store Step 4: Store in Designated Hazardous Waste Area label->store contact Step 5: Contact EHS or Licensed Disposal Company store->contact end End: Professional Disposal contact->end

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 4-(Trifluoromethyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential guidance for the safe use of 4-(Trifluoromethyl)cinnamamide in a laboratory setting. The following procedures are based on the known hazards of similar chemical structures and general best practices for handling research chemicals.

Personal Protective Equipment (PPE) and Safety Measures

A summary of the recommended personal protective equipment and safety measures is provided in the table below.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of irritating dust particles.[1][2][4]
Ventilation Work in a chemical fume hood.To minimize exposure to airborne particles.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[1][2]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound during laboratory experiments.

1. Preparation and Pre-Handling Check:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest eyewash station and safety shower before beginning work.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within a chemical fume hood to contain any dust.
  • Use a spatula to handle the powder and avoid generating dust clouds.
  • If transferring to a new container, ensure it is properly labeled with the chemical name, concentration, and date.

3. Dissolving the Compound:

  • When dissolving the solid, add the solvent slowly to the compound to minimize splashing.
  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

4. Use in Experimental Procedures:

  • Keep all containers with this compound sealed when not in use.
  • If working with cell cultures or animals, follow established protocols for the addition of test compounds.

5. Post-Handling and Decontamination:

  • Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
  • Wipe down the work surface in the fume hood with a suitable cleaning agent.
  • Remove PPE carefully to avoid contaminating skin or clothing.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused this compound powder and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container.
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic compounds.
  • Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

2. Waste Disposal Method:

  • All waste containing this compound should be disposed of as hazardous chemical waste.
  • The primary recommended method of disposal is incineration by a licensed waste disposal facility.[1][2][4][5] This is particularly important for halogenated compounds to prevent the release of harmful substances into the environment.
  • Do not dispose of this chemical down the drain or in regular trash.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the spilled material and any contaminated cleaning supplies into a sealed hazardous waste container.
  • For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don PPE prep_setup Set up Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate dispose_liquid Liquid Waste Container handle_dissolve->dispose_liquid cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe dispose_solid Solid Waste Container cleanup_decontaminate->dispose_solid dispose_incinerate Incineration dispose_solid->dispose_incinerate dispose_liquid->dispose_incinerate

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.